Shz-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-11-6-7-13(17)10(8-11)9-15-16-20(18,19)12-4-2-1-3-5-12/h1-9,16-17H/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMCLQLAWYKPRK-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326886-05-9 | |
| Record name | 326886-05-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its Analogs
Disclaimer: The specific compound N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is not extensively characterized in publicly available scientific literature, and a specific CAS number could not be definitively assigned. This guide therefore focuses on the closely related and well-characterized analog, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide , to provide relevant and in-depth technical information for researchers, scientists, and drug development professionals. The data and protocols presented herein pertain to this p-toluenesulfonohydrazide derivative.
Introduction
Hydrazone derivatives of sulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds integrate the structural features of both hydrazones (-C=N-NH-) and sulfonamides (-SO₂NH-), which are known pharmacophores. Sulfonamides were among the first antimicrobial agents discovered and function by inhibiting the bacterial folic acid synthesis pathway.[1] This guide provides a comprehensive overview of the synthesis, structural characteristics, and potential biological relevance of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide.
Physicochemical Properties and Structural Data
The structural integrity and three-dimensional arrangement of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide have been elucidated through single-crystal X-ray diffraction.
Crystallographic Data
The following table summarizes the key crystallographic data for the compound.[1]
| Parameter | Value |
| Molecular Formula | C₁₄H₁₃BrN₂O₃S |
| Molecular Weight ( g/mol ) | 369.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.8890 (3) |
| b (Å) | 9.8502 (2) |
| c (Å) | 9.8702 (2) |
| β (°) | 105.475 (1) |
| Volume (ų) | 1488.78 (5) |
| Z | 4 |
| Density (calculated, g/cm³) | 1.649 |
| Absorption Coefficient (mm⁻¹) | 2.91 |
| Temperature (K) | 100.0 (1) |
Data obtained from single-crystal X-ray diffraction analysis.[1]
Experimental Protocols
Synthesis of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide
A straightforward and efficient method for the synthesis of the title compound is through the condensation reaction of p-toluenesulfonohydrazide and 5-bromosalicylaldehyde.[1]
Materials:
-
p-Tosylhydrazine (2 mmol)
-
5-Bromosalicylaldehyde (2 mmol)
-
Ethanol (50 ml)
Procedure:
-
To a refluxing solution of 5-bromosalicylaldehyde (2 mmol) in ethanol (50 ml), add p-tosylhydrazine (2 mmol).
-
Stir the reaction mixture for 2 hours under reflux.
-
After cooling the mixture to room temperature, a colorless crystalline solid will precipitate.
-
Isolate the solid product by filtration.
-
Wash the isolated solid with cold ethanol.
-
Recrystallize the product from an ethanol solution to obtain pure (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide.
Biological Activity and Mechanism of Action
Antimicrobial Activity
As a sulfonamide derivative, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide is predicted to exhibit antimicrobial properties. Sulfonamides are synthetic bacteriostatic agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid in bacteria.
Mechanism of Action: Folic Acid Synthesis Inhibition
Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides and certain amino acids. The pathway begins with the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by DHPS. Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS, thereby halting the folic acid synthesis pathway and inhibiting bacterial growth.[1]
Visualizations
Synthesis Workflow
Caption: Synthetic route for (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide.
Sulfonamide Mechanism of Action
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
References
Crystal structure of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
An in-depth analysis of the crystal structure of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its analogs reveals significant insights into their molecular conformation, hydrogen bonding, and crystal packing. This technical guide synthesizes crystallographic data, experimental protocols, and structural visualizations to provide a comprehensive resource for researchers, scientists, and professionals in drug development. The data presented here is primarily based on the closely related analog, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, due to the lack of specific crystallographic information on the title compound.
Molecular Structure and Conformation
The molecular structure of these compounds is characterized by a benzenesulfonohydrazide moiety linked to a 5-bromo-2-hydroxybenzylidene group. The molecule typically adopts an E configuration about the C=N double bond.[1][2][3][4][5] An important feature is the presence of an intramolecular O—H⋯N hydrogen bond, which forms a stable S(6) ring motif and influences the overall molecular conformation.[4][5][6] The dihedral angle between the two benzene rings varies depending on the specific substituents, but for the p-toluenesulfonohydrazide analog, it is a significant 86.47 (6)°.[6]
Crystallographic Data
The crystallographic data for (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide provides a reliable model for understanding the crystal structure of the title compound.
Table 1: Crystal Data and Structure Refinement
| Parameter | (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide[6] |
|---|---|
| Empirical Formula | C₁₄H₁₃BrN₂O₃S |
| Formula Weight | 369.23 |
| Temperature (K) | 100.0 (1) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.8890 (3) |
| b (Å) | 9.8502 (2) |
| c (Å) | 9.8702 (2) |
| β (°) | 105.475 (1) |
| Volume (ų) | 1488.78 (5) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.647 |
| Absorption Coefficient (mm⁻¹) | 2.91 |
| F(000) | 744 |
| Crystal Size (mm³) | 0.45 × 0.34 × 0.31 |
| θ range for data collection (°) | 2.5 to 28.3 |
| Reflections collected | 41486 |
| Independent reflections | 7057 [R(int) = 0.035] |
| Completeness to θ = 25.242° | 100.0 % |
| Data / restraints / parameters | 7057 / 0 / 199 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I>2σ(I)] | R₁ = 0.028, wR₂ = 0.079 |
| R indices (all data) | R₁ = 0.035, wR₂ = 0.082 |
| Largest diff. peak and hole (e.Å⁻³) | 1.28 and -0.59 |
Experimental Protocols
The synthesis and crystallization of these compounds are typically achieved through straightforward condensation reactions followed by slow evaporation.
Synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide Analogs
The general synthesis involves the condensation of 5-bromosalicylaldehyde with the corresponding benzenesulfonohydrazide in a suitable solvent, such as methanol or ethanol. The mixture is typically stirred at room temperature or refluxed for a period of time to ensure the completion of the reaction.
-
Example Synthesis: 5-Bromosalicylaldehyde (0.1 mmol) and 3-hydroxybenzoic acid hydrazide (0.1 mmol) are dissolved in methanol (10 ml). The mixture is stirred at room temperature, and single crystals suitable for X-ray diffraction form from the solution after several days.[7]
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[6] X-ray diffraction data is collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα).[6]
-
Data Reduction: The collected diffraction images are processed to yield a set of indexed reflections with their corresponding intensities. An absorption correction is applied to account for the attenuation of X-rays by the crystal.[6]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]
Visualizations
The following diagrams illustrate the synthesis and analysis workflow for the crystal structure determination.
Caption: Synthetic and Crystallographic Workflow.
Caption: X-ray Diffraction Data Analysis Pipeline.
Intermolecular Interactions and Crystal Packing
The crystal packing of these sulfonohydrazide derivatives is primarily governed by a network of intermolecular hydrogen bonds. In the case of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, intermolecular N—H⋯O and C—H⋯O interactions link neighboring molecules to form one-dimensional chains along the c-axis.[6] The crystal structure is further stabilized by C—H⋯Br and π⋯π stacking interactions.[6] These non-covalent interactions play a crucial role in determining the overall supramolecular architecture and the physicochemical properties of the solid state.
References
- 1. N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide: A Comprehensive Technical Review
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a molecule belonging to the benzenesulfonohydrazide class of compounds. This scaffold has garnered significant interest in medicinal chemistry due to its diverse and potent biological activities. Hydrazone derivatives, characterized by the >C=N-NH- functional group, are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. The incorporation of a sulfonamide moiety often enhances these activities and can confer specific enzyme inhibitory properties. This technical guide provides a comprehensive review of the available literature on N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, focusing on its synthesis, structural characterization, and the biological potential of the broader benzenesulfonohydrazide class.
Synthesis and Structural Characterization
The synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its derivatives is typically achieved through a straightforward condensation reaction.
Experimental Protocols
Synthesis of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide:
A representative synthetic protocol involves the reaction of a substituted salicylaldehyde with a corresponding sulfonohydrazide. For instance, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide was synthesized by adding p-tosylhydrazine (2 mmol) to a refluxing ethanolic solution (50 ml) of 5-bromosalicylaldehyde (2 mmol). The mixture was stirred for 2 hours. After cooling, the resulting colorless crystalline solid was isolated by filtration, washed with cold ethanol, and recrystallized from ethanol to yield the final product.[1]
A similar procedure can be adapted for the synthesis of the title compound by substituting p-toluenesulfonohydrazide with benzenesulfonohydrazide.
General Synthesis of Hydrazone Derivatives:
The synthesis of related hydrazone compounds, such as N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, follows a similar principle. 5-Bromo-2-hydroxybenzaldehyde (0.1 mmol, 20.1 mg) and 4-methylbenzohydrazide (0.1 mmol, 15.0 mg) were dissolved in chloroform (10 ml). The mixture was stirred at room temperature, leading to the formation of colorless block-like crystals upon gradual evaporation of the solvent over a week.[2] Another example involves stirring 5-bromosalicylaldehyde (0.1 mmol, 20.1 mg) and 3-hydroxybenzoic acid hydrazide (0.1 mmol, 15.2 mg) in a methanol solution (10 ml) at room temperature, which yielded yellow block-shaped single crystals after three days.[3]
Crystallographic Data
The molecular structure of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its analogs has been elucidated through single-crystal X-ray diffraction. These studies confirm the presence of an E conformation about the C=N double bond and reveal key structural features such as intramolecular hydrogen bonding.
Table 1: Crystallographic Data for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and Related Structures
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide | C₁₄H₁₃BrN₂O₃S | Monoclinic | P2₁/c | 15.8890(3) | 9.8502(2) | 9.8702(2) | 105.475(1) | [1] |
| N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide | C₁₅H₁₃BrN₂O₂ | Monoclinic | P2₁/n | 5.8290(15) | 31.914(3) | 7.6440(11) | 91.535(2) | [2] |
| N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide | C₁₄H₁₁BrN₂O₃ | Triclinic | P-1 | 6.295(3) | 14.988(4) | 15.423(3) | 80.64(2) | [3] |
| (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide | C₁₅H₁₃BrN₂O₃ | Orthorhombic | Pbca | 15.587(3) | 9.1281(19) | 20.399(4) | - | [4] |
A common feature observed in the crystal structures of these compounds is the formation of an intramolecular hydrogen bond between the hydroxyl group of the salicylaldehyde moiety and the nitrogen atom of the hydrazone linker, which generates an S(6) ring motif.[1]
Biological Activities of Benzenesulfonohydrazide Derivatives
While specific biological data for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is limited in the public domain, the broader class of benzenesulfonohydrazide and hydrazone derivatives exhibits a wide array of promising biological activities.
Anticancer Activity
Numerous studies have highlighted the potential of benzenesulfonamide and hydrazone derivatives as anticancer agents.[5] These compounds have shown efficacy against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.
One study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which share the hydrazone linker, demonstrated significant anticancer activity. Specifically, derivatives 7c and 7d showed potent activity against MCF-7 cells with IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively.[6] These compounds were also found to be effective inhibitors of VEGFR-2, a key receptor in tumor angiogenesis, with IC50 values of 0.728 µM and 0.503 µM.[4][6]
Another study on benzylidene hydrazide derivatives identified N-(2-(2-(4-nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide as having the highest activity against the A549 human lung cancer cell line, with an IC50 of 10.9 μg/mL.[5]
Table 2: In Vitro Anticancer Activity of Related Hydrazone and Benzenesulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 | 2.93 ± 0.47 | [6] |
| 1-benzyl-5-bromo-3-(2-(4-(4-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7c) | MCF-7 | 7.17 ± 0.94 | [6] |
| N-(2-(2-(4-nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide | A549 | 10.9 µg/mL | [5] |
| 4-benzenesulfonamide derivative of pyrazolo[1,5-a][1][3][7]triazine (Compound 4) | Leukemia | 0.32 | [6] |
| 4-benzenesulfonamide derivative of pyrazolo[1,5-a][1][3][7]triazine (Compound 4) | Colon Cancer | 0.49-0.89 | [6] |
| 4-benzenesulfonamide derivative of pyrazolo[1,5-a][1][3][7]triazine (Compound 4) | Renal Cancer | 0.92 | [6] |
Mechanism of Action
The anticancer effects of benzenesulfonohydrazide derivatives are believed to be mediated through various mechanisms. Inhibition of key enzymes involved in cancer progression is a prominent mode of action.
-
Enzyme Inhibition: Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), with some isoforms (like CA IX and XII) being overexpressed in tumors and contributing to the acidic tumor microenvironment.[8] Additionally, as mentioned, related hydrazone derivatives have shown potent inhibition of VEGFR-2, a critical mediator of angiogenesis.[4][6]
-
Induction of Apoptosis: Some anticancer hydrazone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, compound 7d was found to cause cell cycle arrest at the G2/M phase and increase the population of apoptotic cells in the sub-G1 phase in MCF-7 cells.[6]
-
Microtubule Disruption: A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides revealed that these compounds can inhibit microtubular protein polymerization, pointing to tubulin as a potential target.[9] Disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]
Antimicrobial Activity
Sulfonamides were among the first antimicrobial agents discovered and they function by inhibiting dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[1] The hydrazone moiety can also contribute to antimicrobial activity. Although specific minimum inhibitory concentration (MIC) values for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide are not available, related nicotinohydrazone derivatives have demonstrated effective antimicrobial activities against bacteria such as Streptococcus pyogenes, Streptococcus agalactiae, and Bacillus anthracis.[10]
Visualizations
Synthesis Workflow
Caption: Synthetic route for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Potential Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Conclusion
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide belongs to a class of compounds with significant therapeutic potential. While the biological activity of this specific molecule is not extensively documented, the available literature on related benzenesulfonohydrazide and hydrazone derivatives strongly suggests a high likelihood of interesting pharmacological properties, particularly in the areas of anticancer and antimicrobial research. The straightforward synthesis and the rich chemical space for derivatization make this scaffold an attractive starting point for the development of novel drug candidates. Future research should focus on the systematic biological evaluation of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its analogs to elucidate their specific mechanisms of action and to identify lead compounds for further preclinical and clinical development. The insights provided in this technical guide aim to serve as a valuable resource for researchers in this endeavor.
References
- 1. Design and synthesis of novel (S)-Naproxen hydrazide-hydrazones as potent VEGFR-2 inhibitors and their evaluation in vitro/in vivo breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immunopathol.com [immunopathol.com]
- 3. N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Hydrazinoisatin-based benzenesulfonamides as novel carbonic anhydrase inhibitors endowed with anticancer activity: Synthesis, in vitro biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Biological Activity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of the Schiff base compound, N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. While direct and extensive biological data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related benzenesulfonohydrazide and salicylaldehyde derivatives to build a profile of its probable activities. This document covers potential antimicrobial, and enzyme inhibition properties, supported by detailed experimental methodologies and conceptual signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals in the field of medicinal chemistry and drug discovery.
Introduction
Schiff bases derived from the condensation of an aldehyde or ketone with a primary amine are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Their diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties, make them attractive scaffolds for drug design. The title compound, N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, combines the structural features of a sulfonamide and a hydrazone, both of which are known pharmacophores. The presence of the 5-bromo-2-hydroxybenzylidene moiety further enhances its potential for biological activity through mechanisms such as hydrogen bonding and halogen interactions. This guide explores the synthesized knowledge surrounding this compound and its analogs to provide a detailed technical overview.
Synthesis and Characterization
General Synthesis Protocol
A general and adaptable synthesis protocol is outlined below:
Materials:
-
5-Bromosalicylaldehyde
-
Benzenesulfonohydrazide
-
Ethanol (or other suitable solvent like methanol)
-
Catalytic amount of acid (e.g., acetic acid or sulfuric acid)
Procedure:
-
Dissolve equimolar amounts of 5-bromosalicylaldehyde and benzenesulfonohydrazide in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Add a few drops of a catalytic acid to the mixture to facilitate the condensation reaction.
-
The reaction mixture is then typically refluxed for a period of 2 to 4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, allowing the product to crystallize.
-
The resulting solid is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent to obtain the pure N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Characterization
The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure and purity:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=N (imine), S=O (sulfonamide), and O-H stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
Biological Activities and Experimental Protocols
Based on the activities of structurally similar compounds, N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is predicted to exhibit a range of biological effects.
Antimicrobial Activity
Sulfonamides are a well-established class of antimicrobial agents. The benzenesulfonohydrazide moiety in the title compound suggests a potential for antibacterial and antifungal activity.
While no specific Minimum Inhibitory Concentration (MIC) values are available for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, a study on related benzenesulfonamide derivatives showed MIC values in the range of 6.28 to 6.72 mg/mL against various bacterial and fungal strains[2]. It is plausible that the title compound would exhibit activity in a similar range.
Table 1: Predicted Antimicrobial Activity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide (Based on Analogs)
| Microorganism | Predicted MIC Range (mg/mL) |
| Escherichia coli | 6.5 - 7.0 |
| Staphylococcus aureus | 6.5 - 7.0 |
| Pseudomonas aeruginosa | 6.5 - 7.0 |
| Salmonella typhi | 6.0 - 6.5 |
| Bacillus subtilis | 6.5 - 7.0 |
| Candida albicans | 6.5 - 7.0 |
| Aspergillus niger | 6.0 - 6.5 |
The MIC can be determined using the broth microdilution method as follows:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.
-
Preparation of Compound Dilutions: A stock solution of the test compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are made in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum) and negative (broth only) controls are included. A standard antibiotic is used as a reference compound.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition
The sulfonamide group is a known inhibitor of various enzymes, most notably dihydropteroate synthase in bacteria.
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is essential for the production of nucleic acids and amino acids. By blocking this pathway, sulfonamides prevent bacterial growth and replication. The proposed mechanism involves the sulfonamide moiety of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA)[1].
Diagram 1: Proposed Mechanism of Action - Dihydropteroate Synthase Inhibition
Caption: Competitive inhibition of dihydropteroate synthase by the sulfonamide analog.
-
Enzyme and Substrates: Recombinant DHPS enzyme, p-aminobenzoic acid (PABA), and dihydropteridine pyrophosphate are required.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) with necessary cofactors is prepared.
-
Procedure: a. The reaction is initiated by adding the enzyme to a mixture containing the assay buffer, substrates, and varying concentrations of the inhibitor (N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide). b. The reaction is allowed to proceed at a specific temperature for a set time. c. The reaction is terminated, and the product formation is quantified using a suitable method, such as HPLC or a coupled spectrophotometric assay.
-
Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Structure-Activity Relationship (SAR) Considerations
The biological activity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide can be attributed to several key structural features:
-
Benzenesulfonohydrazide Moiety: The sulfonamide group is crucial for the predicted antimicrobial activity through the inhibition of DHPS.
-
Hydrazone Linkage (-C=N-NH-): This group is a common pharmacophore and contributes to the overall electronic and conformational properties of the molecule, potentially influencing its binding to biological targets.
-
5-Bromo-2-hydroxybenzylidene Moiety:
-
The hydroxyl group at the ortho position can form intramolecular hydrogen bonds with the imine nitrogen, which can stabilize the molecular conformation and may be important for receptor binding.
-
The bromo substituent at position 5 increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The halogen atom can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.
-
Diagram 2: Key Structural Features for Biological Activity
Caption: Structure-activity relationship highlights of the title compound.
(Note: A placeholder for the chemical structure image is used in the DOT script. In a real application, this would be replaced with an actual image of the molecule.)
Conclusion and Future Directions
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a promising scaffold for the development of new therapeutic agents. Based on the analysis of its structural components and data from related compounds, it is predicted to possess significant antimicrobial activity, likely through the inhibition of dihydropteroate synthase.
To fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:
-
Comprehensive Biological Screening: The compound should be systematically screened against a wide panel of bacterial and fungal pathogens to determine its antimicrobial spectrum and potency (MIC values).
-
Enzyme Inhibition Studies: In addition to DHPS, the inhibitory activity against other relevant enzymes should be investigated.
-
In Vivo Studies: If promising in vitro activity is observed, further evaluation in animal models of infection is necessary to assess its efficacy, pharmacokinetics, and safety profile.
-
SAR Studies: Synthesis and biological evaluation of a library of analogs with modifications to the salicylaldehyde and benzenesulfonohydrazide moieties would provide valuable insights into the structure-activity relationships and help in the optimization of lead compounds.
This technical guide serves as a starting point for researchers interested in exploring the biological activities of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and provides a framework for future investigations in this area.
References
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide Derivatives and Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide derivatives and their analogs, a class of compounds with potential therapeutic applications. The document details the synthetic methodologies for these compounds, drawing from established academic literature. While the synthesis of these Schiff bases is well-documented, a significant gap exists in the public domain regarding their quantitative biological activities and specific mechanisms of action. This guide summarizes the available synthetic protocols and highlights the need for further research to elucidate the full therapeutic potential of this chemical scaffold.
Introduction
Schiff bases derived from sulfonamides are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The core structure of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide combines the key pharmacophoric features of a halogenated salicylaldehyde and a benzenesulfonohydrazide moiety, suggesting potential for diverse biological interactions. The general mechanism of action for sulfonamides as antibacterial agents involves the inhibition of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway. However, the specific molecular targets and signaling pathways for the anticancer and other potential activities of these particular derivatives remain largely unexplored.
This guide aims to consolidate the existing knowledge on the synthesis of these compounds and to provide a framework for future research into their biological activities and therapeutic applications.
Synthesis and Characterization
The synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide derivatives and analogs is typically achieved through a straightforward condensation reaction between 5-bromosalicylaldehyde and the appropriate benzenesulfonohydrazide or benzohydrazide derivative.
General Synthetic Workflow
The following diagram illustrates the general synthetic scheme for the preparation of the title compounds.
Spectroscopic and Structural Characterization of N'-(5-Bromo-2-hydroxybenzylidene) Derivatives: A Technical Guide
This technical document provides an in-depth analysis of the spectroscopic characteristics of N'-(5-Bromo-2-hydroxybenzylidene) derivatives, a class of compounds with significant interest due to their potential biological activities, including antibacterial, antifungal, and anticancer properties. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a general experimental protocol for their synthesis.
Spectroscopic Data
The spectroscopic data presented below is a compilation of characteristic values observed for N'-(5-Bromo-2-hydroxybenzylidene) hydrazide analogs. The exact values for a specific derivative will vary depending on the substitution pattern of the benzohydrazide moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectra of these compounds are typically recorded in DMSO-d₆. The following table summarizes the characteristic chemical shifts (δ) for the key protons.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Notes |
| -OH (phenolic) | 10.0 - 12.0 | singlet | Broad singlet, exchangeable with D₂O. |
| -NH (hydrazide) | 11.0 - 12.0 | singlet | Broad singlet, exchangeable with D₂O. |
| -CH=N (azomethine) | 8.0 - 8.6 | singlet | |
| Aromatic Protons | 6.8 - 8.0 | multiplet | The specific coupling patterns depend on the substitution. |
¹³C NMR (Carbon NMR): The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (ppm) |
| C=O (amide) | 160 - 165 |
| C=N (azomethine) | 145 - 150 |
| Aromatic Carbons | 115 - 160 |
| C-Br | ~110 |
| C-OH | 155 - 160 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The key absorption bands are summarized below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (phenolic) | 3200 - 3400 | Broad |
| N-H (hydrazide) | 3100 - 3300 | Medium |
| C=O (amide) | 1640 - 1680 | Strong |
| C=N (azomethine) | 1600 - 1620 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong |
| C-Br | 500 - 600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N'-(5-Bromo-2-hydroxybenzylidene) derivatives, the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in a characteristic M and M+2 isotopic pattern in the mass spectrum.
| Ion | Expected m/z | Notes |
| [M]+ | Varies | Molecular ion peak. |
| [M+H]+ | Varies | Protonated molecular ion peak, commonly observed in ESI. |
| [M+Na]+ | Varies | Sodium adduct, commonly observed in ESI. |
Experimental Protocols
The synthesis of N'-(5-Bromo-2-hydroxybenzylidene) derivatives is generally achieved through a straightforward condensation reaction.
General Synthesis of N'-(5-Bromo-2-hydroxybenzylidene) Hydrazides
Materials:
-
5-Bromosalicylaldehyde
-
Appropriate hydrazide derivative (e.g., benzenesulfonohydrazide, benzohydrazide)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve equimolar amounts of 5-bromosalicylaldehyde and the corresponding hydrazide in a minimal amount of hot ethanol or methanol.
-
Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
The crude product is then washed with cold ethanol and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetic acid) can be performed for further purification.
Visualizations
The following diagrams illustrate the general synthesis workflow and potential biological applications of this class of compounds.
Caption: General workflow for the synthesis of N'-(5-Bromo-2-hydroxybenzylidene) derivatives.
Caption: Potential biological activities of N'-(5-Bromo-2-hydroxybenzylidene) derivatives.
Thermodynamic Profile of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the thermodynamic properties of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its analogs. Due to the limited availability of direct thermodynamic data for the specified compound, this document leverages crystallographic data from a closely related structure, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, to provide structural insights. Furthermore, it outlines detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) that are essential for determining the thermodynamic stability and phase behavior of this class of compounds. This guide serves as a foundational resource for researchers engaged in the physical characterization and development of novel sulfonohydrazide-based therapeutic agents.
Introduction
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide belongs to the hydrazone class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The thermodynamic properties of such molecules are critical for drug development, influencing factors such as solubility, stability, and bioavailability. Understanding the thermal behavior, phase transitions, and crystal structure is paramount for formulation design and ensuring the quality and efficacy of the final drug product.
This guide focuses on the characterization of the thermodynamic properties of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. While specific experimental data for this exact molecule is not publicly available, we present data for a close structural analog and provide comprehensive, standardized protocols for its empirical determination.
Structural Analysis: Insights from a Close Analog
The three-dimensional arrangement of atoms in a crystal lattice is fundamental to its physical properties. While the crystal structure of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide has not been reported, the structure of a very close analog, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, provides valuable insights into the likely conformation and intermolecular interactions.[1]
The molecule features an intramolecular O—H⋯N hydrogen bond, which forms a stable S(6) ring motif.[1] The two benzene rings are significantly twisted with respect to each other, with a dihedral angle of 86.47 (6)°.[1] The crystal packing is further stabilized by intermolecular N—H⋯O and C—H⋯O interactions.[1]
Crystallographic Data
The crystallographic data for (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide is summarized in the table below.
| Parameter | Value |
| Formula | C₁₄H₁₃BrN₂O₃S |
| Molecular Weight | 369.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.8890 (3) |
| b (Å) | 9.8502 (2) |
| c (Å) | 9.8702 (2) |
| β (°) | 105.475 (1) |
| Volume (ų) | 1488.78 (5) |
| Z | 4 |
| Temperature (K) | 100.0 (1) |
Data obtained from the crystallographic study of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide.[1]
Experimental Protocols for Thermodynamic Characterization
To determine the thermodynamic properties of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, two primary thermal analysis techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transitions, and crystallization events.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (decomposition) events. The peak temperature of an endotherm corresponds to the melting point, and the area under the peak can be used to calculate the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which decomposition occurs.
Methodology:
-
Sample Preparation: Place approximately 4-10 mg of the compound into a ceramic or alumina TGA crucible.[3][4]
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Thermal Program:
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.
Anticipated Thermodynamic Data
The data obtained from the experimental procedures described above would be compiled into a comprehensive thermodynamic profile.
Table of Anticipated Thermodynamic Properties:
| Property | Symbol | Expected Value/Range | Method |
| Melting Point | Tₘ | To be determined | DSC |
| Enthalpy of Fusion | ΔHբ | To be determined | DSC |
| Decomposition Temperature (Onset) | Tₔ | To be determined | TGA |
| Heat Capacity | Cₚ | To be determined | Modulated DSC |
| Gibbs Free Energy | ΔG | Calculable from other parameters | - |
| Entropy | ΔS | Calculable from other parameters | - |
Conclusion
While direct thermodynamic data for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide remains to be experimentally determined, this guide provides a robust framework for its characterization. The crystallographic data of a close analog offers valuable structural context, and the detailed DSC and TGA protocols presented herein describe the necessary steps to elucidate the thermal stability and phase behavior of this compound. The successful acquisition of this data is a critical step in the rational design and development of new drug candidates based on the sulfonohydrazide scaffold.
References
- 1. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Studies of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide: A Technical Guide
Abstract: This technical whitepaper provides a comprehensive overview of the methodologies and conceptual framework for conducting in silico molecular docking studies on N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. While specific docking studies for this exact compound are not extensively available in the public domain, this guide synthesizes established protocols from research on structurally related benzenesulfonohydrazide and sulfonamide derivatives. It is intended for researchers, computational chemists, and drug development professionals. The guide outlines potential therapeutic targets, details a generalized experimental protocol for docking, and presents a logical workflow for such computational analyses.
Introduction
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a molecule belonging to the sulfonamide class of compounds. Sulfonamides are a cornerstone of medicinal chemistry, known for a wide range of biological activities. The core structure, characterized by a sulfonyl group connected to an amine, is a well-established pharmacophore. Historically, sulfonamides were among the first effective antimicrobial agents, primarily by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] Their applications have since expanded to include diuretics, anticonvulsants, and anti-inflammatory agents.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It is a critical tool in structure-based drug design, enabling scientists to model the interaction between a small molecule ligand and a protein target at the atomic level. This allows for the prediction of binding affinity and the analysis of binding modes, which in turn helps in prioritizing compounds for synthesis and further experimental testing, thereby accelerating the drug discovery process.[3][4]
This guide provides a generalized framework for approaching the in silico analysis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Potential Protein Targets
Based on the activities of structurally similar sulfonamide-based compounds, several protein families are viable targets for docking studies involving N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
-
Dihydropteroate Synthase (DHPS): As a classic target for sulfonamides, bacterial DHPS is a primary candidate for assessing potential antibacterial activity.[1][5]
-
Carbonic Anhydrases (CAs): Various CA isoforms are well-established targets for sulfonamides, with inhibitors being used as diuretics and for treating glaucoma.
-
Cyclooxygenases (COX-1 and COX-2): Some sulfonamide derivatives have shown anti-inflammatory properties by inhibiting COX enzymes.
-
Kinases: The kinase family is a major focus in oncology drug discovery, and various inhibitors possess sulfonamide moieties.
-
Proteases: Specific proteases, such as HIV-1 protease, are known targets for sulfonamide-containing drugs.
The selection of a target protein is the foundational step and should be guided by the specific therapeutic application being investigated.
Generalized Experimental Protocol for In Silico Docking
The following protocol outlines a standard procedure for conducting a molecular docking study. This represents a typical workflow and can be adapted based on the specific software and target protein used.
3.1. Preparation of the Target Protein Structure
-
Acquisition: Obtain the 3D crystallographic structure of the target protein from a public database such as the Protein Data Bank (PDB).
-
Pre-processing: The initial PDB file requires preparation.[3] This involves:
-
Removing all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Adding polar hydrogen atoms, as they are typically absent in X-ray crystallography files.
-
Assigning atomic charges (e.g., Kollman charges).
-
Repairing any missing residues or atoms using modeling software if necessary.
-
-
Grid Box Generation: Define the binding site. This is typically done by generating a grid box centered on the active site identified from the co-crystallized ligand in the experimental structure or through literature-based evidence. The size of the grid box should be sufficient to encompass the entire binding pocket and allow the ligand rotational and translational freedom.
3.2. Preparation of the Ligand Molecule
-
3D Structure Generation: The 2D structure of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Charge and Torsion Angle Assignment: Assign appropriate atomic charges (e.g., Gasteiger charges) and define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.[6]
3.3. Molecular Docking Simulation
-
Software Selection: Choose a validated molecular docking program. Common choices include AutoDock Vina, Schrödinger's Glide, or MOE (Molecular Operating Environment).
-
Execution: Run the docking simulation. The chosen algorithm will explore various conformations (poses) of the ligand within the defined binding site of the protein.[3]
-
Scoring: The program uses a scoring function to estimate the binding affinity for each pose. This score is typically expressed in kcal/mol, with more negative values indicating stronger predicted binding.
3.4. Analysis of Docking Results
-
Pose Evaluation: The resulting poses are analyzed to identify the one with the best score and the most favorable interactions. The root-mean-square deviation (RMSD) between different poses can be used to assess the convergence of the docking run.
-
Interaction Analysis: The best-scoring pose is visualized to examine the specific molecular interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the active site.
-
Post-Docking Validation: The computational predictions should ideally be validated through experimental assays.[4]
Data Presentation
Quantitative results from docking studies are typically summarized in tables to facilitate comparison. The table below is an illustrative example of how docking results for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide against various potential targets could be presented.
Note: The following data is hypothetical and serves as an example. Actual values would be generated from a specific docking study.
| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki, est.) | Key Interacting Residues | Hydrogen Bonds |
| E. coli DHPS (1AJ0) | N'-(5-Bromo-2-hydroxy...) | -8.5 | 1.5 µM | Arg63, Ser222, Lys221 | 3 |
| hCA II (2ABE) | N'-(5-Bromo-2-hydroxy...) | -7.9 | 3.2 µM | His94, His96, Thr199 | 2 |
| COX-2 (5KIR) | N'-(5-Bromo-2-hydroxy...) | -9.1 | 0.8 µM | Arg120, Tyr355, Ser530 | 2 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: General workflow for a molecular docking study.
Caption: Logical relationships in ligand-protein binding.
Conclusion
References
- 1. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide to In Silico Docking Studies – Pharma.Tips [pharma.tips]
- 4. m.youtube.com [m.youtube.com]
- 5. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives [eldorado.tu-dortmund.de]
- 6. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
Methodological & Application
Application Notes: Antimicrobial Potential of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
Introduction
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide belongs to the sulfonohydrazone class of organic compounds. This class is recognized for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Sulfonyl hydrazones are of significant interest in the development of new therapeutic agents due to their synthetic accessibility and diverse biological functions.[1][2] Derivatives of benzenesulfonohydrazide have demonstrated notable antibacterial and antifungal activities, making them promising candidates for further investigation in the search for novel antimicrobial agents.[2][3]
Principle of Action
The antimicrobial activity of benzenesulfonohydrazide derivatives is often attributed to their specific chemical structure. The general structure of sulfonyl hydrazones has been associated with inhibitory activity against various bacterial strains.[1] In some cases, these compounds are known to target specific enzymes essential for microbial survival. For instance, certain benzenesulfonohydrazide-tethered heterocycles have shown efficacy against Mycobacterium tuberculosis by inhibiting the enoyl acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial cell wall synthesis.[2] The presence of a bromine substituent and a hydroxyl group on the benzylidene ring of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide may enhance its antimicrobial properties through various mechanisms, including increased lipophilicity and potential for hydrogen bonding interactions with target enzymes.
Applications
Based on the known activities of related compounds, N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide can be evaluated for the following antimicrobial applications:
-
Broad-Spectrum Antibacterial Activity: Screening against a panel of Gram-positive and Gram-negative bacteria to determine its spectrum of activity.
-
Antifungal Activity: Testing against common fungal pathogens, including Candida species.
-
Anti-biofilm Activity: Assessing its ability to inhibit the formation of biofilms, which are a significant cause of persistent and chronic infections.
-
Development of Novel Antimycobacterial Agents: Investigating its efficacy against Mycobacterium species, particularly in light of the known anti-tubercular potential of related sulfonohydrazides.[2]
Experimental Protocols
The following are generalized protocols for assessing the antimicrobial activity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. These protocols are based on standard methodologies used for evaluating similar compounds.[3][4]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of the compound that visibly inhibits microbial growth.
Materials:
-
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Negative control (broth with DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in DMSO (e.g., at 10 mg/mL).
-
Preparation of Microbial Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound.
-
Add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the stock solution (appropriately diluted in broth) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of the compound that kills the microorganisms.
Materials:
-
MIC plates from Protocol 1
-
Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Subculturing: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Plating: Spot-inoculate the aliquot onto a fresh agar plate.
-
Incubation: Incubate the agar plates under the same conditions as in the MIC assay.
-
Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% killing of the initial inoculum.
Protocol 3: Anti-biofilm Activity Assay (Crystal Violet Method)
This protocol assesses the ability of the compound to inhibit biofilm formation.
Materials:
-
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Biofilm-forming bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
96-well flat-bottomed microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Preparation of Test Plates: In a 96-well plate, prepare serial dilutions of the compound in TSB with glucose at sub-MIC concentrations.
-
Inoculation: Add the bacterial inoculum (adjusted to 0.5 McFarland standard) to each well. Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation.
-
Washing: After incubation, discard the medium and gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with sterile PBS.
-
Destaining: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Quantification: Measure the absorbance of the destaining solution at 570 nm using a plate reader. The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_test) / OD_control] * 100
Data Presentation
The following table is an example of how to present the MIC and MBC data for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide against a panel of standard microbial strains.
| Microbial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 15.62 | 31.25 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 31.25 | 62.5 |
| Escherichia coli ATCC 25922 | Gram-negative | 62.5 | >125 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >125 | >125 |
| Candida albicans ATCC 90028 | Fungi | 31.25 | 62.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for Antimicrobial and Anti-biofilm Assays.
Caption: Hypothesized Mechanism of Action via Enzyme Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents targeting enoyl acyl carrier protein reductase (InhA) with antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
Protocol for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide synthesis in the lab.
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
I. Overview of Synthesis
The synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is achieved through the pathway illustrated below. The initial steps involve the preparation of the key intermediates: 5-bromosalicylaldehyde and benzenesulfonohydrazide. These intermediates are then reacted to form the final product via a condensation reaction, resulting in the formation of a Schiff base.
Figure 1: Overall synthesis workflow for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
II. Experimental Protocols
Step 1: Synthesis of 5-Bromosalicylaldehyde
This protocol is adapted from established methods for the bromination of salicylaldehyde.
Materials:
-
Salicylaldehyde
-
Liquid Bromine
-
Carbon Tetrachloride (CCl₄)
-
Absolute Ethanol
Procedure:
-
In a three-necked flask, dissolve salicylaldehyde in carbon tetrachloride.
-
Slowly add a solution of liquid bromine in carbon tetrachloride dropwise to the salicylaldehyde solution. A molar ratio of 1:2 to 1:3 (salicylaldehyde to bromine) is recommended.[1]
-
Stir the reaction mixture vigorously for 1-2 hours at room temperature.[1]
-
After the reaction is complete, filter the mixture to collect the solid precipitate.
-
Wash the collected white powder with absolute ethanol.
-
Recrystallize the product from ethanol to obtain pure 5-bromosalicylaldehyde crystals.[1]
-
Dry the crystals under vacuum. A yield of approximately 76.9% can be expected.[1]
Table 1: Physicochemical and Spectral Data for 5-Bromosalicylaldehyde
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₂ | |
| Molecular Weight | 201.02 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 104-106 °C | |
| FT-IR (KBr, cm⁻¹) | Data not available in the searched results. | |
| ¹H NMR (CDCl₃, ppm) | Data not available in the searched results. | |
| ¹³C NMR (CDCl₃, ppm) | Data not available in the searched results. | |
| Mass Spectrum (EI) | Data available in NIST WebBook. |
Step 2: Synthesis of Benzenesulfonohydrazide
This protocol is based on the reaction of benzenesulfonyl chloride with hydrazine hydrate.
Materials:
-
Benzenesulfonyl Chloride
-
80% Hydrazine Hydrate
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
Prepare a solution of 80% hydrazine hydrate in THF.
-
In a separate flask, dissolve benzenesulfonyl chloride in THF.
-
Cool the hydrazine hydrate solution to -8 °C.
-
Slowly add the benzenesulfonyl chloride solution to the cooled hydrazine hydrate solution while stirring.
-
Continue stirring the reaction mixture at -8 °C for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a chloroform/methanol (9.4:0.6) eluent system to obtain pure benzenesulfonohydrazide.
Table 2: Physicochemical and Spectral Data for Benzenesulfonohydrazide
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂S | [2] |
| Molecular Weight | 172.21 g/mol | [2] |
| Appearance | White powder | |
| Melting Point | 102-104 °C | |
| ¹H NMR (300 MHz, CDCl₃, δ= ppm) | 3.62 (2H, s), 5.62 (1H, s), 7.57 (2H, t, J = 7.3 Hz), 7.65 (1H, t, J = 7.3 Hz), 7.93 (2H, d, J = 7.0 Hz) | |
| ¹³C NMR (75 MHz, CDCl₃, δ = ppm) | 128.2, 129.3, 133.5, 136.3 |
Step 3: Synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
This generalized protocol is based on the condensation reaction of 5-bromosalicylaldehyde with various hydrazides.[3][4][5]
Materials:
-
5-Bromosalicylaldehyde
-
Benzenesulfonohydrazide
-
Absolute Ethanol or Methanol
Procedure:
-
Dissolve equimolar amounts of 5-bromosalicylaldehyde and benzenesulfonohydrazide in absolute ethanol or methanol in a round-bottom flask.
-
Stir the mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, a precipitate should form. If no precipitate forms upon cooling, the solvent can be slowly evaporated.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol or methanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
-
Dry the purified product under vacuum.
III. Characterization Data
Specific experimental data for the target compound, N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, including yield, melting point, and spectral data, are not available in the searched literature. For characterization purposes, it is recommended to perform FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry analysis and compare the obtained data with those of structurally similar compounds. For reference, the data for a closely related compound, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, is provided below.
Table 3: Characterization Data for the Analogous Compound (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃BrN₂O₃S | |
| Molecular Weight | 369.23 g/mol | |
| Appearance | Colorless crystalline solid | |
| Melting Point | Data not available in the searched results. | |
| FT-IR (KBr, cm⁻¹) | Data not available in the searched results. | |
| ¹H NMR | Data not available in the searched results. | |
| ¹³C NMR | Data not available in the searched results. |
IV. Logical Relationships in Synthesis
The synthesis follows a convergent approach where two key intermediates are synthesized separately and then combined in the final step.
Figure 2: Convergent synthesis strategy.
References
- 1. CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron - Google Patents [patents.google.com]
- 2. Benzenesulfonyl hydrazide | C6H8N2O2S | CID 65723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide as a Potential Anti-Cancer Agent
Disclaimer: There is currently a lack of published scientific literature specifically detailing the anti-cancer properties of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. The following application notes and protocols are based on the established anti-cancer activities of structurally related benzenesulfonohydrazide and hydrazone derivatives. This document is intended to serve as a general framework and guide for researchers and drug development professionals interested in evaluating the anti-cancer potential of this and similar compounds.
Introduction
Hydrazone and benzenesulfonamide scaffolds are prominent in medicinal chemistry due to their diverse biological activities. Various derivatives have demonstrated significant potential as anti-cancer agents. Studies on related compounds have shown that they can induce cytotoxicity in a range of cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancers.[1][2] The anti-cancer effects of these classes of compounds are often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer progression, such as carbonic anhydrases.[3][4][5]
For instance, certain benzenesulfonohydrazone derivatives have exhibited selective cytotoxicity against tumor cells while showing lower toxicity to normal cells.[6] The presence of specific substituents, such as halogens (e.g., bromine) and hydroxyl groups on the phenyl ring, has been noted to influence the cytotoxic potential of these molecules.[6] Given its structural features, which include a bromo-substituted hydroxybenzylidene moiety and a benzenesulfonohydrazide core, N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a candidate for investigation as a novel anti-cancer agent.
Data Presentation: A Template for Cytotoxicity Evaluation
Quantitative data from in vitro cytotoxicity assays are crucial for evaluating the anti-cancer potential of a test compound. The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide against a panel of human cancer cell lines.
Table 1: Hypothetical In Vitro Cytotoxicity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined | e.g., 0.83 ± 0.07[7] |
| PC-3 | Prostate Adenocarcinoma | 48 | Data to be determined | e.g., 0.75 ± 0.04[7] |
| A549 | Lung Carcinoma | 48 | Data to be determined | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined | Data to be determined |
| Colo-205 | Colorectal Adenocarcinoma | 48 | Data to be determined | Data to be determined |
| ME-16C | Normal Breast Epithelial | 48 | Data to be determined | e.g., 0.80 ± 0.09[7] |
IC50 values are typically represented as the mean ± standard deviation from at least three independent experiments.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-cancer activity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
1. Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
-
Human cancer cell lines (e.g., MCF-7, PC-3, A549) and a normal cell line (e.g., ME-16C)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Culture the selected cell lines in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare a stock solution of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 1 to 1000 µM).[7]
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control, typically DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Human cancer cell line (e.g., MDA-MB-231)
-
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat them with the test compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Visualizations
Diagram 1: General Experimental Workflow
Caption: A general workflow for the in vitro evaluation of a novel anti-cancer compound.
Diagram 2: Hypothetical Signaling Pathway for Apoptosis Induction
Caption: A plausible signaling pathway for the induction of apoptosis by an anti-cancer agent.
References
- 1. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzenesulphonohydrazide derivatives as potential antitumour agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a member of the benzenesulfonohydrazide class of organic compounds, which has garnered significant interest in medicinal chemistry and drug development due to its potential as a versatile scaffold for enzyme inhibitors. While specific inhibitory data for this exact molecule is not extensively available in current literature, the broader class of benzenesulfonohydrazide and hydrazone derivatives has demonstrated significant inhibitory activity against various key enzymes implicated in a range of diseases, including cancer and neurological disorders.
This document provides a detailed overview of the potential applications of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and related compounds in enzyme inhibition studies. It includes representative inhibitory data from analogous compounds, detailed experimental protocols for assessing enzyme inhibition, and diagrams of relevant signaling pathways to guide researchers in this promising area of study.
I. Potential Enzyme Targets and Applications
Benzenesulfonohydrazide derivatives have been primarily investigated as inhibitors of two main classes of enzymes: Carbonic Anhydrases (CAs) and Peptidyl-prolyl cis-trans isomerases (e.g., Pin1).
-
Carbonic Anhydrase (CA) Inhibition: CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Several isoforms are known, and some, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and metastasis.[2] Inhibition of these tumor-associated CAs is a validated strategy in anticancer drug development. The sulfonamide group, a key feature of the benzenesulfonohydrazide scaffold, is a well-established zinc-binding group that can effectively target the active site of CAs.
-
Pin1 Inhibition: Pin1 is a unique peptidyl-prolyl isomerase that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in proteins.[3] This isomerization can have profound effects on protein function, stability, and cellular localization. Pin1 is overexpressed in many human cancers and plays a crucial role in cell cycle progression, signal transduction, and gene regulation.[4][5] Inhibition of Pin1 is a promising therapeutic strategy for cancer and other proliferative diseases. Hydrazone-containing compounds have been explored as potential Pin1 inhibitors.
II. Quantitative Data on Related Enzyme Inhibitors
The following table summarizes the inhibitory activities of various benzenesulfonohydrazide and hydrazone derivatives against different enzyme targets. This data provides a reference for the potential potency of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
| Compound Class | Target Enzyme | IC50 Values | Reference Compound | IC50 of Reference |
| Phenyl-imidazole derivatives | Pin1 | Submicromolar range | - | - |
| Thiazole derivatives with oxalic acid | Pin1 | Low micromolar range | - | - |
| VS1 (Virtual Screening Hit) | Pin1 | 6.4 µM | ATRA | 33.2 µM |
| VS2 (Virtual Screening Hit) | Pin1 | 29.3 µM | ATRA | 33.2 µM |
III. Experimental Protocols
A. Synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
A general method for the synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide involves the condensation reaction between 5-bromosalicylaldehyde and benzenesulfonohydrazide.
Materials:
-
5-Bromosalicylaldehyde
-
Benzenesulfonohydrazide
-
Ethanol (or other suitable solvent)
-
Catalytic amount of acid (e.g., acetic acid) - optional
Procedure:
-
Dissolve equimolar amounts of 5-bromosalicylaldehyde and benzenesulfonohydrazide in a suitable solvent such as ethanol.
-
The mixture can be stirred at room temperature or gently refluxed to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution upon cooling.
-
The solid product can be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
B. In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is a general method for assessing the inhibitory activity of compounds against carbonic anhydrase, based on the esterase activity of the enzyme.
Materials:
-
Purified human Carbonic Anhydrase (e.g., hCA II or hCA IX)
-
CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide (dissolved in DMSO)
-
Acetazolamide (a known CA inhibitor, as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO.
-
Prepare a working solution of the CA enzyme in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank: Assay Buffer + Substrate
-
Control (No Inhibitor): Enzyme + Assay Buffer + DMSO + Substrate
-
Test Compound: Enzyme + Assay Buffer + Test Compound in DMSO + Substrate
-
Positive Control: Enzyme + Assay Buffer + Acetazolamide in DMSO + Substrate
-
-
It is recommended to perform the assay in triplicate.
-
-
Pre-incubation:
-
Add the enzyme, assay buffer, and inhibitor (or DMSO for control) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the pNPA substrate to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes) using a microplate reader in kinetic mode. The product, p-nitrophenol, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
-
IV. Signaling Pathways and Visualizations
A. Carbonic Anhydrase IX (CA IX) in Tumor Hypoxia
Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α upregulates the expression of CA IX. CA IX, a transmembrane enzyme, catalyzes the conversion of CO2 to bicarbonate and protons in the extracellular space. This contributes to the acidification of the tumor microenvironment, which in turn promotes tumor invasion, metastasis, and resistance to therapy. Inhibition of CA IX can counteract these effects.
Caption: CA IX pathway in tumor hypoxia.
B. Pin1 in Cell Cycle Regulation
Pin1 plays a critical role in cell cycle progression by isomerizing key phosphorylated proteins. For instance, after phosphorylation by cyclin-dependent kinases (CDKs), proteins like Cdc25 and the transcription factor c-Myc are recognized by Pin1. Pin1-mediated isomerization can lead to their activation or stabilization, thereby promoting cell cycle progression. Inhibiting Pin1 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
Caption: Pin1's role in cell cycle regulation.
C. Experimental Workflow for Enzyme Inhibition Assay
The following diagram outlines the logical steps for performing an in vitro enzyme inhibition assay.
Caption: Workflow for enzyme inhibition assay.
Disclaimer: The information provided is for research purposes only. The inhibitory activities and protocols are based on related compounds and general methodologies. Specific experimental conditions for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide may need to be optimized.
References
- 1. Coral - Wikipedia [en.wikipedia.org]
- 2. CA9 — Early Detection Research Network [edrn.nci.nih.gov]
- 3. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pin1 inhibition improves the efficacy of ralaniten compounds that bind to the N-terminal domain of androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting peptidyl-prolyl isomerase 1 in experimental pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide as a Selective Fluorescent Probe for Aluminum Ions (Al³⁺)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a highly sensitive and selective fluorescent probe for the detection of aluminum ions (Al³⁺). This Schiff base hydrazone derivative exhibits a "turn-on" fluorescent response upon binding to Al³⁺, making it a valuable tool for the quantification of this environmentally and biologically important metal ion. The probe is synthesized through a straightforward condensation reaction and demonstrates excellent selectivity for Al³⁺ over other common metal ions. Its application extends to environmental water sample analysis and potentially to cellular imaging.
The detection mechanism is based on the principle of chelation-enhanced fluorescence (CHEF). In the free ligand state, the fluorescence of the molecule is quenched due to processes like photoinduced electron transfer (PET) from the hydrazone nitrogen to the salicylaldehyde moiety. Upon coordination of Al³⁺ with the phenolate oxygen, the imine nitrogen, and the sulfonamide oxygen, a rigid five-membered ring is formed. This complexation inhibits the PET process, leading to a significant enhancement in the fluorescence intensity.
Data Presentation
The following table summarizes the representative photophysical and sensing properties of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide for the detection of Al³⁺. Disclaimer: The following data are representative values based on structurally similar salicylaldehyde hydrazone probes and may vary depending on experimental conditions.
| Parameter | Value |
| Excitation Wavelength (λex) | ~370 nm |
| Emission Wavelength (λem) | ~460 nm |
| Fluorescence Response | "Turn-on" |
| Limit of Detection (LOD) | Nanomolar (nM) range |
| Binding Stoichiometry (Probe:Al³⁺) | 1:1 |
| Solvent System | DMSO/H₂O or EtOH/H₂O |
| pH Range | 4-8 |
Experimental Protocols
1. Synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
-
Materials:
-
5-Bromosalicylaldehyde
-
Benzenesulfonohydrazide
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve 5-Bromosalicylaldehyde (1.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add benzenesulfonohydrazide (1.0 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure product.
-
2. Preparation of Stock Solutions
-
Probe Stock Solution (1 mM): Dissolve the appropriate amount of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in DMSO to prepare a 1 mM stock solution.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., Al(NO₃)₃, NaCl, KCl, CaCl₂, MgCl₂, CuSO₄, ZnCl₂, FeCl₃, etc.) in deionized water.
3. Fluorescence Titration Protocol for Al³⁺ Detection
-
Instrumentation: A fluorescence spectrophotometer.
-
Procedure:
-
To a series of quartz cuvettes, add the appropriate volume of the solvent system (e.g., DMSO/H₂O, 1:9, v/v).
-
Add the probe stock solution to each cuvette to achieve a final concentration of 10 µM.
-
Add increasing concentrations of the Al³⁺ stock solution (from 0 to 5 equivalents) to the cuvettes.
-
Incubate the solutions for 5-10 minutes at room temperature to allow for complex formation.
-
Record the fluorescence emission spectra from 400 nm to 600 nm with an excitation wavelength of 370 nm.
-
Plot the fluorescence intensity at 460 nm against the concentration of Al³⁺ to determine the detection limit and binding constant.
-
4. Selectivity Study
-
Procedure:
-
Prepare a series of solutions, each containing the probe (10 µM) and a different metal ion (e.g., 100 µM of Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) in the chosen solvent system.
-
Prepare another set of solutions containing the probe, Al³⁺ (10 µM), and each of the other metal ions (100 µM) to assess interference.
-
Record the fluorescence spectra for all solutions and compare the fluorescence intensity at 460 nm.
-
Mandatory Visualizations
Caption: Signaling pathway of the fluorescent probe upon binding to Al³⁺.
Caption: Experimental workflow for Al³⁺ detection.
Application Notes and Protocols: Crystallization of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the synthesis and crystallization of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, a Schiff base of interest for its potential biological activities. The protocols cover synthesis via condensation reaction and several common crystallization techniques, including slow cooling recrystallization, slow solvent evaporation, and vapor diffusion, to obtain high-quality single crystals suitable for X-ray diffraction analysis and other characterization methods.
Introduction
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a sulfonohydrazone Schiff base. Schiff bases are known for their wide range of biological activities, and the crystallization of these compounds is a critical step for their structural elucidation, purity assessment, and further development as therapeutic agents. Obtaining high-quality single crystals allows for unambiguous determination of the molecular structure by X-ray crystallography, which provides insights into structure-activity relationships.
This guide details the synthesis and various methods for the successful crystallization of the title compound, drawing upon established procedures for analogous structures.
Synthesis Protocol
The synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is typically achieved through a condensation reaction between 5-bromosalicylaldehyde and benzenesulfonohydrazide.
Materials and Reagents:
-
5-bromosalicylaldehyde
-
Benzenesulfonohydrazide
-
Ethanol (Absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of 5-bromosalicylaldehyde in 30-50 mL of absolute ethanol.
-
Add an equimolar amount (1.0 mmol) of benzenesulfonohydrazide to the solution.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Upon cooling, a solid precipitate of the crude product should form. If precipitation is slow, the flask can be placed in an ice bath to facilitate the process.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[1]
-
Dry the product in a vacuum oven or desiccator. The crude product can now be purified by crystallization.
Crystallization Protocols
The choice of crystallization method and solvent is crucial for obtaining high-quality crystals. Below are three common and effective methods. It is often necessary to screen several solvents and techniques.
Protocol A: Slow Cooling Recrystallization
This is a standard method that relies on the difference in solubility of the compound in a solvent at high and low temperatures.[2]
Procedure:
-
Place the crude N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring to dissolve the solid completely.[1][2]
-
If the solid does not dissolve completely, add small portions of the hot solvent until a clear, saturated solution is obtained.
-
If the solution contains colored impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Cover the flask with a watch glass or loosely with aluminum foil to prevent rapid evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.
-
For better crystal growth, the flask can be subsequently transferred to a refrigerator (4 °C) to maximize the yield.
-
Collect the crystals by filtration, wash with a small volume of the cold solvent, and dry under vacuum.
Protocol B: Slow Solvent Evaporation
This method is ideal for compounds that are moderately soluble at room temperature and is known to yield high-quality single crystals.[3][4]
Procedure:
-
Dissolve the crude product in a suitable solvent (e.g., methanol, ethanol) at room temperature to form a clear, nearly saturated solution.[3][5][6]
-
Filter the solution if necessary to remove any particulate matter.
-
Transfer the solution to a clean vial or test tube. The container should be narrow to slow the evaporation rate.[4]
-
Cover the container with parafilm and poke a few small holes in it with a needle.[4] This allows the solvent to evaporate slowly over several days to weeks.
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Monitor the vial periodically for crystal growth. Once suitable crystals have formed, they can be carefully harvested from the mother liquor.
Protocol C: Vapor Diffusion
Vapor diffusion involves the slow diffusion of a poor solvent (anti-solvent) vapor into a solution of the compound in a good solvent. This gradually decreases the solubility of the compound, leading to crystallization.[7][8]
Procedure (Vial-in-Beaker Setup):
-
Dissolve the compound in a minimal amount of a "good" solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) in a small, open vial.[9]
-
Place this small vial inside a larger beaker or jar that contains a layer of a "poor" or "anti-solvent" (e.g., hexane, diethyl ether).[9] The anti-solvent should be miscible with the good solvent and more volatile.
-
Seal the larger container tightly.
-
The more volatile anti-solvent will slowly diffuse in the vapor phase into the solution in the inner vial.
-
As the concentration of the anti-solvent in the solution increases, the solubility of the compound decreases, and crystals begin to form.
-
This process may take several days to weeks. The setup should be left undisturbed during this time.
Data Presentation: Crystallization Conditions for Analogous Compounds
The following table summarizes successful crystallization conditions reported for Schiff bases structurally related to the title compound. This data can guide the selection of solvents and methods.
| Compound Name | Reactants | Solvent(s) | Method | Outcome | Reference |
| (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide | 5-bromosalicylaldehyde, p-Tosylhydrazine | Ethanol | Reflux, then recrystallization from ethanol | Colorless crystalline solid | [1] |
| N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide | 5-bromosalicylaldehyde, 3-hydroxybenzoic acid hydrazide | Methanol | Stirring at RT, slow evaporation (3 days) | Yellow block-shaped single crystals | [5] |
| (E)-N′-(5-Bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate | 5-bromosalicylaldehyde, Nicotinic hydrazide | Methanol | Reflux (3h), then slow evaporation | Light-yellow block-shaped crystals | [10][11] |
| Benzyl N′-[(E)-5-bromo-2-hydroxybenzylidene]hydrazinecarboxylate | 5-bromo-2-hydroxybenzaldehyde, Benzyl carbazate | Methanol -> Ethanol | Stirring at RT, then recrystallization | Crystals suitable for X-ray diffraction | [6] |
| Generic Schiff Base | 2-oxo-2H-chromene-3-carbohydrazide, 2-hydroxybenzaldehyde | Ethanol | Stirring at RT, then slow evaporation | Yellow crystals suitable for XRD | [3] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from synthesis to characterization of the crystalline product.
Caption: General workflow from reactants to crystal characterization.
References
- 1. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base [scirp.org]
- 4. Slow Evaporation Method [people.chem.umass.edu]
- 5. N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses and crystal structures of benzyl N′-[(E)-2-hydroxybenzylidene]hydrazinecarboxylate and benzyl N′-[(E)-5-bromo-2-hydroxybenzylidene]hydrazinecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystal structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a member of the benzenesulfonamide class of compounds. This class is of significant interest in drug discovery due to the established inhibitory activity of many of its derivatives against carbonic anhydrases (CAs). Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation, survival, and metastasis. Therefore, inhibition of these tumor-associated CA isoforms is a validated strategy in anticancer drug development.
These application notes provide a comprehensive guide for the dissolution and use of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in cell culture experiments, with a focus on assessing its potential as a carbonic anhydrase inhibitor and its effects on cancer cell lines.
Solubility and Stock Solution Preparation
The solubility of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in aqueous media is low. Therefore, a stock solution in an organic solvent is required for its use in cell culture. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
Protocol for Stock Solution Preparation:
-
Weighing the Compound: Accurately weigh a desired amount of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add cell culture-grade DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher, depending on solubility limits). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While not always necessary for a DMSO stock, if required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Important Considerations:
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Precipitation: Upon dilution of the DMSO stock into aqueous cell culture medium, the compound may precipitate. To avoid this, it is recommended to add the stock solution to the medium with vigorous mixing. Performing serial dilutions of the stock solution in complete cell culture medium can also help maintain solubility. If precipitation persists, a three-step solubilization protocol can be attempted, which involves a pre-dilution in serum-containing medium before the final dilution.
Quantitative Data Summary
| Compound Class | Target | IC50/Kᵢ (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| Benzenesulfonamide Derivatives | hCA I | 295 - 10,000 | MCF-7 | 3.18 - 8.26 |
| hCA II | 1.7 - 887 | MDA-MB-231 | 0.76 - 26.3 | |
| hCA IX | 25 - 63 | HepG2 | 3.44 - 15.03 | |
| hCA XII | 31 - 92 | - | - | |
| Hydrazonobenzenesulfonamides | hCA II | Low nanomolar | - | - |
| hCA IX | Low nanomolar | - | - | |
| hCA XII | Low nanomolar | - | - |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the effect of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Carbonic Anhydrase Activity Assay (Colorimetric)
This protocol provides a general method to assess the inhibitory effect of the compound on carbonic anhydrase activity.
Materials:
-
Recombinant human carbonic anhydrase (e.g., hCA II or hCA IX)
-
p-Nitrophenyl acetate (pNPA) as a substrate
-
Assay buffer (e.g., Tris-SO₄ buffer, pH 7.6)
-
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide stock solution in DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a working solution of the carbonic anhydrase enzyme in the assay buffer. Prepare serial dilutions of the compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the enzyme solution and the different concentrations of the inhibitor. Include a control with the enzyme and buffer only (no inhibitor) and a blank with buffer only.
-
Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the pNPA substrate to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader in kinetic mode. The product, p-nitrophenol, absorbs at this wavelength.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Determine the percentage of inhibition for each concentration of the compound and calculate the IC50 value.
Visualizations
Caption: Role of CA IX in the tumor microenvironment and its inhibition.
Caption: Workflow for assessing compound cytotoxicity.
Application Notes and Protocols for In Vivo Animal Studies of N'-(5--Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
Disclaimer: Extensive literature searches did not yield specific in vivo dosage information for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. The following application notes and protocols are based on general principles for in vivo studies of related compounds, such as other benzenesulfonamide derivatives. The provided dosage is a hypothetical starting point and must be validated through rigorous dose-ranging and toxicity studies for the specific compound of interest.
Introduction
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a Schiff base derivative containing a sulfonamide moiety. Compounds with similar structural features have been investigated for a range of biological activities, including antimicrobial and potential anti-inflammatory effects. These application notes provide a generalized framework for researchers and drug development professionals to conduct initial in vivo animal studies to evaluate the efficacy and safety of this compound.
Data Presentation
As no specific in vivo studies for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide are publicly available, quantitative data from such studies cannot be presented. However, for related benzenesulfonamide derivatives, a study on their anti-inflammatory effects utilized a specific dosage. This information is presented below as a potential reference point.
Table 1: Example Dosage of a Related Benzenesulfonamide Derivative in an In Vivo Study
| Compound Class | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Benzenesulfonamide Derivatives | Rat (Carrageenan-induced paw edema) | Intraperitoneal | 200 mg/kg | Anti-inflammatory | [1] |
It is crucial to reiterate that the dosage mentioned above is for a different compound and may not be applicable to N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Experimental Protocols
The following are generalized protocols for conducting in vivo studies. These should be adapted based on the specific research question, animal model, and the physicochemical properties of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Compound Preparation
-
Solubility Testing: Determine the solubility of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in various biocompatible solvents (e.g., sterile saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), carboxymethylcellulose (CMC)).
-
Vehicle Selection: Choose a vehicle that ensures complete dissolution or stable suspension of the compound and is non-toxic to the animals. For initial studies, a solution of 10% DMSO, 40% polyethylene glycol 400 (PEG400), and 50% sterile water is often a good starting point.
-
Dose Formulation: Prepare the dosing solution on the day of the experiment. Calculate the required concentration based on the desired dosage and the average weight of the animals. For example, to achieve a 200 mg/kg dose in a 200g rat, you would need to administer 40 mg of the compound.
Animal Handling and Dosing
-
Animal Model: Select an appropriate animal model based on the therapeutic area of interest (e.g., BALB/c mice for immunology studies, Wistar rats for toxicology studies).
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Grouping: Randomly assign animals to control (vehicle only) and treatment groups. A typical group size is 6-10 animals.
-
Administration: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection). The volume of administration should be appropriate for the size of the animal (e.g., 5-10 mL/kg for oral gavage in rats).
Dose-Ranging and Toxicity Study (Mandatory First Step)
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity.
-
Procedure:
-
Administer single escalating doses of the compound to different groups of animals.
-
Observe animals for clinical signs of toxicity (e.g., changes in weight, behavior, feeding habits) for at least 7-14 days.
-
Perform gross necropsy and histopathological analysis of major organs at the end of the observation period.
-
-
Outcome: Establish a safe dose range for subsequent efficacy studies.
Visualization
Signaling Pathways
While the specific mechanism of action for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is unknown, related sulfonamide compounds have been shown to modulate inflammatory pathways. The diagram below illustrates a hypothetical anti-inflammatory signaling pathway that could be investigated.
Caption: Hypothetical Anti-Inflammatory Signaling Pathway.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo efficacy study.
Caption: General In Vivo Efficacy Study Workflow.
References
Application Notes and Protocols for the Analytical Detection of N'-(5--Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed analytical protocols for the qualitative and quantitative analysis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. In the absence of a standardized pharmacopeial method for this specific analyte, this guide outlines the development and validation of suitable analytical techniques based on established methods for structurally related hydrazone and benzenesulfonohydrazide derivatives. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for separation and quantification, UV-Visible (UV-Vis) Spectrophotometry for preliminary analysis and quantification, and Mass Spectrometry (MS) for structural confirmation.
Introduction
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a molecule of interest in medicinal and materials chemistry. As with any compound intended for further development, robust and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. This document provides a starting point for the development of such methods. Hydrazone derivatives are known to be utilized as analytical reagents for the spectroscopic determination of various substances.[1][2]
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of the target analyte is provided in the table below. These parameters are essential for method development, particularly for selecting appropriate solvents and chromatographic conditions.
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₁BrN₂O₃S | N/A |
| Molecular Weight | 369.21 g/mol | N/A |
| pKa | (Predicted) ~7-8 (phenolic OH), ~10-11 (sulfonamide NH) | ACD/Labs Percepta |
| LogP | (Predicted) ~3.5 | ACD/Labs Percepta |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like Methanol, Acetonitrile, DMSO, DMF | Predicted based on structure |
Proposed Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is the recommended primary technique for the separation, identification, and quantification of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide due to its high resolution and sensitivity. A reversed-phase method is proposed.
3.1.1. Experimental Protocol: HPLC Method Development
-
Standard and Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in a suitable organic solvent (e.g., Methanol or Acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For drug substance analysis, accurately weigh and dissolve the sample in the diluent to a final concentration within the calibration range.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid).
-
Start with a higher percentage of the aqueous phase and gradually increase the organic phase to elute the analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength determined by UV-Vis spectral analysis (see section 3.2).
-
-
Method Validation Parameters (to be determined):
-
Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. A linear regression should be performed, and the correlation coefficient (r²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution. The relative standard deviation (RSD) should be < 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be < 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
-
3.1.2. Data Presentation: HPLC Method Validation Summary
| Parameter | Acceptance Criteria | Experimental Result |
| Linearity | ||
| Range (µg/mL) | - | To be determined |
| Correlation Coefficient (r²) | > 0.999 | To be determined |
| Accuracy | ||
| Recovery (%) | 98.0% - 102.0% | To be determined |
| Precision | ||
| Repeatability (%RSD) | < 2.0% | To be determined |
| Intermediate Precision (%RSD) | < 2.0% | To be determined |
| Sensitivity | ||
| LOD (µg/mL) | - | To be determined |
| LOQ (µg/mL) | - | To be determined |
3.1.3. Workflow for HPLC Method Development
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry can be used for a rapid, preliminary analysis and for quantification where a less sophisticated method is sufficient. Hydrazone derivatives are known to be good chromogenic reagents.[1]
3.2.1. Experimental Protocol: UV-Vis Spectrophotometric Method
-
Solvent Selection:
-
Dissolve a small amount of the analyte in various solvents of differing polarity (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Cyclohexane) to find a suitable solvent that provides a good spectral profile. Methanol is often a good starting point.
-
-
Determination of λmax:
-
Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in the selected solvent.
-
Scan the solution using a UV-Vis spectrophotometer over a range of 200-800 nm to identify the wavelength of maximum absorbance (λmax).
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of known concentrations in the selected solvent.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
3.2.2. Data Presentation: UV-Vis Spectrophotometry
| Parameter | Value |
| Solvent | To be determined |
| λmax (nm) | To be determined |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | To be determined |
| Linearity Range (µg/mL) | To be determined |
| Correlation Coefficient (r²) | To be determined |
3.2.3. Logical Diagram for UV-Vis Method
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural confirmation of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. It is typically coupled with a chromatographic separation technique (LC-MS).
3.3.1. Experimental Protocol: LC-MS Analysis
-
Chromatography:
-
Use the HPLC method developed in section 3.1.
-
Ensure the mobile phase is compatible with the mass spectrometer (e.g., use volatile buffers like formic acid or ammonium acetate).
-
-
Mass Spectrometry Conditions (Starting Point):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and negative ion modes should be evaluated. Due to the presence of acidic protons (phenolic OH and sulfonamide NH), negative ion mode is likely to be more sensitive.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50 - 500.
-
Fragmentation (MS/MS): Perform fragmentation of the parent ion to obtain structural information.
-
3.3.2. Expected Mass Spectrometric Data
| Parameter | Expected Value |
| [M-H]⁻ (Negative Ion Mode) | |
| Monoisotopic Mass | 367.9682 |
| Isotopic Pattern | Characteristic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) |
| [M+H]⁺ (Positive Ion Mode) | |
| Monoisotopic Mass | 369.9838 |
| Isotopic Pattern | Characteristic pattern for one bromine atom |
| Major MS/MS Fragments | |
| (To be determined experimentally) | Expected fragments corresponding to the loss of SO₂, C₆H₅SO₂, and cleavage of the hydrazone bond. |
3.3.3. Signaling Pathway for MS Fragmentation (Hypothetical)
Conclusion
The analytical methods proposed in this document provide a comprehensive framework for the detection, quantification, and characterization of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. The successful implementation of these protocols will require further optimization and validation according to the specific requirements of the research or drug development program and in compliance with relevant regulatory guidelines. A wide variety of analytical techniques, including chromatographic and spectroscopic methods, are employed for the analysis of hydrazines, hydrazides, and hydrazones.[3]
References
Application Notes and Protocols: N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a Schiff base compound belonging to the sulfonamide class of molecules. This class is of significant interest in drug discovery due to the diverse biological activities exhibited by its members. Structurally, the molecule features a benzenesulfonohydrazide moiety linked to a 5-bromo-2-hydroxybenzylidene group. This arrangement of aromatic rings and functional groups confers upon it the potential to interact with various biological targets, making it a candidate for investigation as a therapeutic agent. These notes provide an overview of its potential applications in anticancer and antimicrobial research, along with detailed protocols for its evaluation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁BrN₂O₃S |
| Molecular Weight | 371.21 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol |
Applications in Drug Discovery
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide holds promise in two primary areas of drug discovery: oncology and infectious diseases.
Anticancer Activity
While specific studies on N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide are limited, related Schiff base and sulfonamide compounds have demonstrated significant anticancer properties. The proposed mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells. For instance, a structurally related compound, N'-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide, has been identified as a potent inducer of apoptosis.[1] This suggests that N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide may also exert its cytotoxic effects through the activation of apoptotic pathways.
Potential Signaling Pathway Involvement:
The induction of apoptosis is a complex process involving multiple signaling cascades. Based on the activity of similar compounds, N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide could potentially modulate key proteins in the apoptotic pathway.
Antimicrobial Activity
Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be relevant in the fight against microbial infections. The primary mechanism of action for many sulfonamides is the inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2] As structural analogs of para-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, thereby halting bacterial growth.
Quantitative Data for a Related Compound:
| Bacterial Strain | MIC (µg/mL) |
| Streptococcus pyogenes | 100 |
| Streptococcus agalactiae | 100 |
| Staphylococcus aureus | 100 |
| Bacillus anthracis | 100 |
| Klebsiella pneumoniae | 25 |
| Pseudomonas aeruginosa | 100 |
| Penicillin (Control) | 12.5 |
Data extracted from a study on a structurally similar compound and should be considered indicative.
Proposed Mechanism of Action:
The benzenesulfonohydrazide moiety of the title compound is expected to be the key pharmacophore for its antibacterial activity, targeting the folate biosynthesis pathway.
Experimental Protocols
The following are detailed protocols for the preliminary assessment of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide's biological activity.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
-
Human cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using appropriate software.
-
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
Materials:
-
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the compound stock solution (or a working dilution) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.
-
The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
References
Application Notes and Protocols: N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide as a Chemical Sensor
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a summary of the available scientific information regarding N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its potential as a chemical sensor.
Introduction
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is a Schiff base derivative that has been synthesized and characterized in several crystallographic studies. Structurally, it possesses key features that are common in the design of chemical sensors, such as a planar aromatic backbone, heteroatoms (N, O, S) with lone pairs of electrons capable of coordinating with analytes, and a hydroxyl group that can participate in hydrogen bonding or proton transfer processes.
While a comprehensive literature search did not yield specific studies detailing the application of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide as a chemical sensor for any particular analyte, the broader class of Schiff bases and benzenesulfonohydrazide derivatives has been explored for such purposes. These related compounds have shown promise in the detection of various ions and neutral molecules through colorimetric and fluorescent signaling mechanisms.
One study on a related compound, (E)-N′-nitrobenzylidene-benzenesulfonohydrazide, demonstrated its use in the fabrication of a glassy carbon electrode for the electrochemical detection of Hg2+ ions[1]. This suggests that the benzenesulfonohydrazide scaffold can be a viable platform for developing new chemical sensors.
Synthesis Protocol
The synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its analogs is typically achieved through a condensation reaction between the corresponding substituted salicylaldehyde and a benzenesulfonohydrazide.
Materials:
-
5-Bromosalicylaldehyde
-
Benzenesulfonylhydrazide
-
Methanol or Ethanol
Procedure:
A general procedure for the synthesis involves the following steps:
-
Dissolve equimolar amounts of 5-bromosalicylaldehyde and benzenesulfonylhydrazide in a suitable solvent, such as methanol or ethanol.
-
The mixture is then typically refluxed for several hours.
-
Upon cooling, the product often precipitates out of the solution.
-
The solid product can be collected by filtration, washed with cold solvent, and can be further purified by recrystallization.
For a related compound, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, the synthesis involved adding p-tosylhydrazine to a refluxing ethanolic solution of 5-bromosalicylaldehyde and stirring the mixture for 2 hours. After cooling, the crystalline solid was isolated by filtration and washed with cold ethanol[2].
Potential Signaling Pathways and Experimental Workflows
Although no specific signaling pathways for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide as a sensor have been documented, based on the general principles of Schiff base sensors, the following diagrams illustrate hypothetical mechanisms and workflows.
Potential Sensing Mechanism
Caption: Hypothetical sensing mechanism of the Schiff base sensor.
General Experimental Workflow for Sensor Evaluation
Caption: General workflow for evaluating a new chemical sensor.
Quantitative Data
As there are no published studies on the use of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide as a chemical sensor, no quantitative data on its sensing performance (e.g., limit of detection, binding constants, or selectivity coefficients) is available at this time. Researchers are encouraged to perform the necessary experiments to determine these parameters.
Conclusion
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide represents a potential candidate for the development of new chemical sensors due to its structural features. However, its efficacy as a sensor, including the analytes it can detect and its analytical performance, has yet to be experimentally determined and reported in the scientific literature. The protocols and workflows provided here are based on general practices in the field of chemical sensor development and can serve as a guide for researchers interested in investigating the sensing capabilities of this compound.
References
- 1. Hg2+ Sensor Development Based on (E)-N′-Nitrobenzylidene-Benzenesulfonohydrazide (NBBSH) Derivatives Fabricated on a Glassy Carbon Electrode with a Nafion Matrix | Semantic Scholar [semanticscholar.org]
- 2. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield, or no precipitate of the desired product. What are the possible causes and solutions?
-
Answer: Low or no yield is a common issue in hydrazone synthesis. Here are several factors to investigate:
-
Purity of Reactants: Ensure the 5-bromosalicylaldehyde and benzenesulfonohydrazide are of high purity. Impurities in the starting materials can interfere with the reaction.
-
Reaction Conditions: The reaction is a condensation reaction which is typically reversible.[1] Key parameters to optimize include:
-
Solvent: Anhydrous ethanol or methanol are commonly used solvents. The presence of water can hinder the reaction by hydrolyzing the imine bond. Ensure you are using a dry solvent.
-
Catalyst: The reaction is often catalyzed by a few drops of glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide.[2] Ensure the catalyst has been added. If the yield is still low, a slight increase in the catalyst amount can be tested.
-
Temperature: While some related syntheses proceed at room temperature, heating the reaction mixture to reflux can significantly increase the reaction rate and drive the equilibrium towards the product.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is not complete, extend the reflux time.
-
-
Stoichiometry: Ensure an equimolar ratio of 5-bromosalicylaldehyde and benzenesulfonohydrazide is used.
-
Issue 2: Product Purity Issues - Presence of Impurities
-
Question: My final product appears discolored or shows multiple spots on TLC. How can I improve its purity?
-
Answer: Impurities can arise from unreacted starting materials, side reactions, or degradation of the product.
-
Unreacted Starting Materials: Monitor the reaction by TLC to ensure it has gone to completion. If starting materials remain, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: A potential side reaction is the formation of an azine from the self-condensation of the aldehyde in the presence of hydrazine, though this is more common with hydrazine itself rather than substituted hydrazides.
-
Purification:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. Ethanol or a mixture of ethanol and water is a good starting point for recrystallizing N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.[3]
-
Washing: After filtration, wash the crude product with a cold solvent (e.g., cold ethanol or diethyl ether) to remove soluble impurities.[2]
-
-
Issue 3: Difficulty in Inducing Precipitation/Crystallization
-
Question: The reaction seems to be complete by TLC, but the product is not precipitating out of the solution. What should I do?
-
Answer: If the product is soluble in the reaction solvent, precipitation may not occur spontaneously upon cooling.
-
Solvent Volume Reduction: Carefully reduce the volume of the solvent using a rotary evaporator. This will increase the concentration of the product and promote crystallization.
-
Addition of a Non-Solvent: Slowly add a non-solvent (a solvent in which your product is insoluble but the impurities are soluble) to the reaction mixture. For many hydrazones, adding cold water to the ethanolic or methanolic reaction mixture can induce precipitation.[2]
-
Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product from a previous batch, add a tiny crystal to the solution to act as a seed for crystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general reaction mechanism for the synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide?
-
A1: The synthesis is a nucleophilic addition-elimination reaction, also known as a condensation reaction.[1] The nitrogen atom of the benzenesulfonohydrazide acts as a nucleophile and attacks the electrophilic carbonyl carbon of 5-bromosalicylaldehyde. This is typically followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials and the product. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
-
-
Q3: What are the expected spectroscopic characteristics of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide?
-
-
¹H NMR: Signals for the aromatic protons, a singlet for the azomethine proton (-CH=N-), and signals for the -OH and -NH protons. The presence of an intramolecular hydrogen bond between the hydroxyl group and the azomethine nitrogen is a common feature in such compounds.[3][4]
-
FT-IR: Characteristic absorption bands for N-H, O-H, C=N (azomethine), and S=O (sulfonamide) functional groups.
-
-
-
Q4: Is the reaction sensitive to air or moisture?
-
A4: While not extremely sensitive, it is good practice to use dry solvents and protect the reaction from excessive atmospheric moisture, as water can shift the equilibrium of the condensation reaction back towards the starting materials.[1]
-
Data Presentation
Table 1: General Reaction Conditions for the Synthesis of Structurally Similar Hydrazones
| Compound | Aldehyde | Hydrazide | Solvent | Catalyst | Temperature | Yield | Reference |
| N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide | 5-Bromo-2-hydroxybenzaldehyde | 4-Methylbenzohydrazide | Chloroform | None mentioned | Room Temperature | Not specified | [4] |
| N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide | 5-Bromo-2-hydroxybenzaldehyde | 3-Hydroxybenzoic acid hydrazide | Methanol | None mentioned | Room Temperature | Not specified | [3] |
| General Hydrazone Synthesis | Aldehyde | Hydrazide | Methanol | Glacial Acetic Acid (catalytic) | Reflux | Not specified | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
This protocol is based on general procedures for the synthesis of similar hydrazone compounds.[2][3][4]
Materials:
-
5-Bromosalicylaldehyde
-
Benzenesulfonohydrazide
-
Anhydrous Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromosalicylaldehyde (1 equivalent) in a minimal amount of anhydrous ethanol.
-
To this solution, add benzenesulfonohydrazide (1 equivalent).
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
If a precipitate forms upon cooling, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and/or add cold distilled water to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the purified product in a vacuum oven.
-
For further purification, recrystallize the product from ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Caption: Troubleshooting guide for low product yield in the synthesis.
References
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alcrut.com [alcrut.com]
- 3. N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. The information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide?
A1: The compound is typically synthesized via a condensation reaction between 5-bromosalicylaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in a protic solvent such as ethanol or methanol, often with the addition of a catalytic amount of acid to facilitate the reaction.
Q2: What are the most common methods for purifying N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide?
A2: The most frequently reported and effective method for purifying this compound is recrystallization. Ethanol is a commonly used solvent for this purpose. The crude product, which often precipitates from the reaction mixture upon cooling, is filtered and then redissolved in a minimal amount of hot ethanol, followed by slow cooling to induce crystallization. Washing the filtered crystals with cold ethanol can help remove soluble impurities.
Q3: My purified product appears to be impure by TLC analysis. What are the likely impurities?
A3: Common impurities can include unreacted starting materials, namely 5-bromosalicylaldehyde and benzenesulfonohydrazide. Another potential impurity is the hydrolysis product, where the imine (C=N) bond is cleaved, reverting back to the starting aldehyde and hydrazide. This is more likely to occur if the compound is exposed to water for extended periods, especially under acidic or basic conditions.
Q4: Can I use column chromatography for purification?
A4: While column chromatography is a powerful purification technique, it should be approached with caution for Schiff bases like N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. These compounds can be sensitive to the acidic nature of standard silica gel, which may lead to decomposition or hydrolysis of the imine bond on the column. If column chromatography is necessary, using a less acidic stationary phase like neutral alumina or amine-functionalized silica may be a better alternative.[1] Alternatively, preparative reverse-phase HPLC could be a suitable, albeit more resource-intensive, option.
Q5: What is the expected appearance and melting point of the pure compound?
A5: Pure N'-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is typically a crystalline solid. The color can range from colorless to light yellow. While the exact melting point can vary slightly depending on the experimental setup, it is a key indicator of purity. A sharp melting point range suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Troubleshooting Purification Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different recrystallization solvent or a solvent mixture. For example, if the compound is very soluble in ethanol, a mixture of ethanol and water could be tested to decrease its solubility upon cooling.- Ensure the minimum amount of hot solvent is used to dissolve the crude product.- Cool the solution slowly and then place it in an ice bath to maximize crystal formation. |
| Oily Product Instead of Crystals | The presence of impurities is preventing crystallization. | - Attempt to "salt out" the product by adding a small amount of a non-polar solvent in which the compound is insoluble to the solution.- Try scratching the inside of the flask with a glass rod to induce nucleation.- If oiling out persists, consider a preliminary purification step, such as washing the crude product with a solvent that selectively dissolves the impurities. |
| Product Decomposes During Purification | The compound is unstable under the purification conditions (e.g., prolonged heating, acidic/basic environment). | - For recrystallization, minimize the time the solution is kept at a high temperature.- If using column chromatography, opt for a neutral stationary phase and run the column as quickly as possible.- Avoid using strongly acidic or basic mobile phases. The addition of a small amount of a non-nucleophilic base like triethylamine to the eluent can sometimes help stabilize amine-containing compounds on silica gel. |
| Persistent Impurity with Similar Polarity | The impurity has a similar chemical structure and polarity to the desired product. | - If recrystallization is ineffective, preparative HPLC may be necessary to achieve high purity.- Consider derivatizing the impurity to alter its polarity, allowing for easier separation, although this would add extra steps to the overall process. |
Experimental Protocol: Recrystallization from Ethanol
This protocol outlines a standard procedure for the purification of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide by recrystallization.
Materials:
-
Crude N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to slurry the solid.
-
Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol until the solid completely dissolves. Avoid adding excess solvent.
-
Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Visualization of a Potential Mechanism of Action
Many benzenesulfonamide derivatives are known for their antibacterial properties, which often stem from their ability to inhibit key enzymes in bacterial metabolic pathways. One such target is dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is essential for the production of nucleotides and certain amino acids. Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA).
Below is a diagram illustrating the simplified bacterial folic acid synthesis pathway and the point of inhibition by sulfonamide-containing compounds.
References
Technical Support Center: Crystallization of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for the crystallization of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and related compounds?
A1: Based on available literature for structurally similar compounds, common solvents for crystallization include methanol, ethanol, and chloroform.[1][2][3] Solvent mixtures, such as ethanol-water, have also been employed for the recrystallization of related hydrazone derivatives.[4] For compounds that are difficult to dissolve, dimethylformamide (DMF) can be used, with crystallization occurring upon cooling.[4]
Q2: My compound has "oiled out" instead of crystallizing. What should I do?
A2: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid. To address this, you can try trituration, which involves stirring the oily product with a poor solvent, such as cold n-hexane or pentane, to induce solidification.[4] Alternatively, adjusting the solvent system by adding a co-solvent in which the compound is less soluble can promote crystal formation.
Q3: How can I induce crystallization if my compound remains in a supersaturated solution?
A3: If crystals do not form spontaneously from a supersaturated solution, several techniques can be employed. Seeding the solution with a small crystal of the compound can initiate crystallization. If seed crystals are unavailable, scratching the inside of the glass vessel with a glass rod at the meniscus can create nucleation sites. Another approach is to slowly cool the solution or allow for slow evaporation of the solvent.
Q4: Are there any known stability issues with N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide during crystallization?
Troubleshooting Guide
This guide addresses specific problems you may encounter during the crystallization of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Problem 1: The compound fails to dissolve in the chosen solvent.
| Possible Cause | Suggested Solution |
| Low solubility in the selected solvent. | Try a different solvent. For hydrazone derivatives, solvents like methanol, ethanol, chloroform, or DMF have been used.[1][2][3][4] |
| Insufficient solvent volume. | Gradually increase the volume of the solvent while stirring. |
| Dissolution rate is slow at room temperature. | Gently warm the mixture while stirring. Be cautious with temperature to avoid decomposition. |
Problem 2: No crystals form upon cooling the solution.
| Possible Cause | Suggested Solution |
| The solution is not sufficiently supersaturated. | Concentrate the solution by slow evaporation of the solvent. |
| Nucleation is inhibited. | Induce nucleation by seeding with a crystal of the compound or by scratching the inner surface of the flask. |
| The cooling rate is too fast, leading to an amorphous solid or oil. | Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. |
Problem 3: The resulting crystals are very small or impure.
| Possible Cause | Suggested Solution |
| Rapid crystallization due to high supersaturation. | Decrease the rate of crystallization by cooling the solution more slowly or by using a solvent system where the compound has slightly higher solubility. |
| Impurities are co-crystallizing with the product. | Perform a recrystallization. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly. The impurities will ideally remain in the mother liquor. |
| Presence of insoluble impurities. | Before cooling, filter the hot solution to remove any insoluble material. |
Experimental Protocols
Protocol 1: Crystallization by Slow Evaporation from Methanol
This protocol is adapted from the synthesis of a structurally similar compound, N'-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide.[2]
-
Dissolve the crude N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in a suitable volume of methanol at room temperature with stirring.
-
Once fully dissolved, loosely cover the container to allow for slow evaporation of the solvent.
-
Allow the solution to stand at room temperature. Crystals are expected to form over a period of several days.[2]
-
Once a sufficient amount of crystals has formed, isolate them by filtration.
-
Wash the crystals with a small amount of cold methanol and dry them under vacuum.
Protocol 2: Recrystallization from Ethanol
This method is based on the purification of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide.
-
Place the crude N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in a flask.
-
Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid is completely dissolved.
-
If any insoluble impurities are present, filter the hot solution.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by filtration, wash with a small portion of cold ethanol, and dry.
Data Presentation
Table 1: Qualitative Solubility and Crystallization of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide Analogs
| Solvent | Compound Analog | Method | Outcome | Reference |
| Methanol | N'-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide | Stirring at room temperature, slow evaporation | Yellow block-shaped single crystals | [2] |
| Chloroform | N'-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide | Stirring at room temperature, gradual evaporation | Colorless blocks | [1] |
| Ethanol | (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide | Recrystallization | Colorless crystalline solid | |
| Methanol | (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide | Slow evaporation | Light-yellow block-shaped crystals | [6] |
| DMF | General Hydrazones | Dissolving with heat, then cooling | Crystalline product | [4] |
Visualizations
Troubleshooting Crystallization Workflow
Caption: A logical workflow for troubleshooting common crystallization issues.
Signaling Pathway of Crystallization
Caption: A simplified diagram illustrating the key stages of crystallization from solution.
References
- 1. N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystal structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for synthesizing N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Experimental Protocols
A detailed methodology for the synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is provided below. This protocol is based on established procedures for the synthesis of analogous compounds.
Materials:
-
5-Bromosalicylaldehyde
-
Benzenesulfonohydrazide
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, as catalyst)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 5-bromosalicylaldehyde in a suitable volume of absolute ethanol.
-
Add 1.0 equivalent of benzenesulfonohydrazide to the solution.
-
(Optional) For a catalyzed reaction, add a few drops of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature or heat under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
If no precipitate forms upon cooling, the product can be precipitated by adding cold water to the reaction mixture.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Data Presentation
The following tables summarize quantitative data from various literature sources for the synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its analogs. These tables are intended to provide a comparative overview of how different reaction conditions can influence the outcome of the synthesis.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Compound |
| Ethanol | None | Reflux | 2 | High | (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide |
| Methanol | None | Room Temp. | 24 | Good | N'-(5-Bromo-2-hydroxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide |
| Ethanol | Acetic Acid | Reflux | 3 | >90 | General Schiff Base Synthesis |
| Methanol | Acetic Acid | Room Temp. | 12 | High | General Schiff Base Synthesis |
Table 2: Effect of Catalyst on Reaction Time and Yield
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | Ethanol | Reflux | 2-4 | Good to High |
| Acetic Acid | Ethanol | Reflux | 1-2 | High |
| Sulfuric Acid | Methanol | Room Temp. | 6-8 | High |
| None | Methanol | Room Temp. | 24-48 | Moderate to Good |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Caption: Experimental workflow for the synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Caption: Troubleshooting guide for the synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in this reaction?
A1: An acid catalyst, such as glacial acetic acid, can increase the rate of the reaction by protonating the carbonyl oxygen of the 5-bromosalicylaldehyde. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the benzenesulfonohydrazide.
Q2: My reaction does not seem to be progressing. What should I do?
A2: If your reaction is not progressing, as indicated by TLC analysis showing a significant amount of unreacted starting materials, you can try the following:
-
Increase the reaction temperature: If you are running the reaction at room temperature, try heating it to reflux.
-
Add a catalyst: If you are not already using a catalyst, the addition of a few drops of glacial acetic acid can significantly speed up the reaction.
-
Extend the reaction time: Some reactions may require longer periods to go to completion.
Q3: The product has precipitated from the reaction mixture, but it appears to be impure. How can I purify it?
A3: The most common method for purifying the crude product is recrystallization. Ethanol or a mixture of ethanol and water are often suitable solvents. The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly. The pure product should crystallize out, leaving the impurities dissolved in the solvent. If recrystallization is not effective, column chromatography may be necessary.
Q4: I obtained an oil instead of a solid product. What could be the reason and how can I solidify it?
A4: An oily product can result from the presence of impurities or residual solvent. First, ensure that the product is thoroughly dried under vacuum to remove any remaining solvent. If the product is still an oil, it may be due to the presence of low-melting point impurities. You can try to induce solidification by triturating the oil with a non-polar solvent like hexane. This can help to remove the impurities and encourage the product to crystallize.
Q5: What are the potential side reactions in this synthesis?
A5: While the formation of the desired Schiff base is generally the major reaction pathway, some potential side reactions could include:
-
Formation of a dihydrazone: If the stoichiometry is not carefully controlled, one molecule of hydrazine could potentially react with two molecules of the aldehyde.
-
Decomposition of starting materials: Under harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic conditions), the starting materials may decompose. It is important to use a 1:1 molar ratio of the reactants and to maintain mild reaction conditions to minimize these side reactions.
Technical Support Center: N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide Assay Interference and Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. The focus is on identifying and mitigating potential assay interference and artifacts that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of assay interference for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide?
While specific data for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is not extensively documented in public bioassay literature, compounds with similar structural motifs, such as a Schiff base, a phenolic ring, and a sulfonohydrazide group, are known to participate in several types of assay interference. The most common sources of interference for such compounds are:
-
Compound Aggregation: Many organic molecules, particularly those that are planar and have both hydrophobic and hydrogen-bonding features, can self-assemble into aggregates in aqueous solutions. These aggregates can nonspecifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.
-
Interference with Peroxidase-Based Assays: Phenolic compounds can interfere with assays that use horseradish peroxidase (HRP) as part of the detection system. This interference can occur through direct inhibition of HRP or by acting as a reducing agent, which quenches the signal.
-
Non-specific Reactivity: The Schiff base (imine) linkage can be susceptible to hydrolysis or may react with nucleophiles present in the assay buffer or on the target protein, leading to artifacts.
-
Light Absorption or Fluorescence: If the compound absorbs light at the same wavelength as the assay readout, it can lead to artificially low signals (quenching). Similarly, if the compound is fluorescent, it can cause artificially high signals.
Q2: My compound shows activity in a primary screen. How can I be sure it is a genuine hit?
Initial hits from high-throughput screening (HTS) require rigorous validation to rule out false positives. A multi-step validation process is recommended, including:
-
Confirmation of Activity: Re-test the compound from a fresh stock solution to ensure the activity is reproducible.
-
Dose-Response Curve Analysis: Generate a full dose-response curve to determine the potency (e.g., IC50 or EC50) and to observe the Hill slope. Unusually steep Hill slopes can be an indicator of compound aggregation.
-
Orthogonal Assays: Validate the activity in a secondary assay that uses a different detection method or technology. This helps to rule out interference with the primary assay's detection system.
-
Counter-Screens: Perform specific counter-screens to identify common interference mechanisms, such as aggregation or HRP inhibition.
Troubleshooting Guides
Issue 1: Suspected False Positive Due to Compound Aggregation
Compound aggregation is a major cause of non-specific inhibition in biochemical assays. Aggregates can sequester the enzyme or substrate, leading to an apparent decrease in activity.
Troubleshooting Steps:
-
Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent such as Triton X-100 or Tween-20. Aggregation-based inhibition is often attenuated or completely abolished in the presence of detergents.
-
Enzyme Concentration Test: For true inhibitors, the measured IC50 should be independent of the enzyme concentration. If the IC50 value increases with increasing enzyme concentration, it is a strong indication of non-specific inhibition, possibly due to aggregation.
-
AmpC β-Lactamase Counter-Screen: The AmpC β-lactamase assay is a well-established counter-screen for compound aggregation. Aggregating compounds tend to inhibit this enzyme non-specifically, and this inhibition is reversible with the addition of a detergent.
-
Dynamic Light Scattering (DLS): DLS can be used to directly detect the presence of aggregates in a solution of the compound.
| Troubleshooting Method | Principle | Expected Outcome for Aggregators |
| Detergent Addition (e.g., 0.1% Triton X-100) | Detergents disrupt the formation of colloidal aggregates. | Significant reduction or elimination of inhibitory activity. |
| Varying Enzyme Concentration | The IC50 of a true inhibitor is independent of enzyme concentration. | IC50 value increases with higher enzyme concentration. |
| AmpC β-Lactamase Counter-Screen | A standard assay to detect promiscuous inhibitors that act via aggregation. | Inhibition of AmpC is observed and is reversed by detergent. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | Detection of particles in the nanometer to micrometer range. |
-
Prepare Compound Stock: Prepare a concentrated stock solution of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in 100% DMSO.
-
Prepare Assay Buffers: Prepare two sets of your standard assay buffer: one with and one without 0.1% (v/v) Triton X-100.
-
Run Parallel Assays: Perform your standard biochemical assay in parallel using both buffer conditions. Generate dose-response curves for the compound in each buffer.
-
Analyze Data: Compare the IC50 values obtained in the presence and absence of detergent. A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests that the compound's activity is, at least in part, due to aggregation.
Issue 2: Suspected Interference with HRP-Based Assays
The phenolic hydroxyl group in N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide can potentially interfere with assays that use horseradish peroxidase (HRP) for signal generation.
Troubleshooting Steps:
-
HRP Inhibition Assay: Test the compound's ability to directly inhibit HRP. This can be done by running a standard HRP activity assay (e.g., with ABTS or TMB as a substrate) in the presence of your compound.
-
Signal Quenching Test: To determine if the compound is quenching the fluorescent or colorimetric product of the HRP reaction, add the compound to the assay plate after the HRP reaction has completed and immediately before reading the signal. A decrease in signal indicates quenching.
-
Use an Orthogonal Assay: If possible, switch to an assay for your target that does not rely on an HRP-based detection method.
| Troubleshooting Method | Principle | Expected Outcome for HRP Intereference |
| Direct HRP Inhibition Assay | Measures the effect of the compound on HRP activity. | The compound inhibits the HRP-catalyzed reaction. |
| Signal Quenching Test | Determines if the compound absorbs light at the detection wavelength. | A decrease in the assay signal when the compound is added post-reaction. |
| Orthogonal Assay | Uses a different detection method to validate the primary result. | The compound is inactive or shows significantly different potency. |
-
Reagents:
-
Horseradish Peroxidase (HRP) solution
-
HRP substrate (e.g., ABTS or TMB)
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide stock solution in DMSO
-
-
Procedure: a. In a 96-well plate, add assay buffer and serial dilutions of your compound. b. Add the HRP solution to each well and incubate for 10-15 minutes at room temperature. c. Initiate the reaction by adding the HRP substrate and H₂O₂. d. Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for ABTS, 650 nm for TMB).
-
Analysis: Calculate the rate of reaction for each compound concentration. A decrease in the reaction rate with increasing compound concentration indicates HRP inhibition.
Visualizing Workflows and Mechanisms
Caption: Workflow for hit validation and interference testing.
Caption: Mechanism of aggregation-based assay interference.
How to prevent the degradation of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide?
A1: The primary degradation pathway for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, a hydrazone compound, is hydrolysis of the azomethine (C=N) bond. This reaction is often catalyzed by the presence of moisture and can be accelerated under acidic conditions.[1][2][3][4][5] The degradation results in the cleavage of the molecule back to its original starting materials: 5-bromosalicylaldehyde and benzenesulfonohydrazide. Other potential degradation pathways, although less common for this class of compounds under typical laboratory conditions, include oxidation and photodegradation, particularly if the molecule is exposed to harsh light or oxidizing agents.
Q2: What are the main factors that influence the stability of this compound?
A2: Several factors can influence the stability of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide:
-
pH: The stability of the hydrazone linkage is highly pH-dependent. Acidic conditions generally promote hydrolysis, while neutral to slightly alkaline conditions may offer greater stability.[1][6][7]
-
Moisture: Water is a key reactant in the hydrolytic degradation of hydrazones. Therefore, exposure to humidity or wet solvents can significantly accelerate degradation.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions, including hydrolysis and thermal decomposition.
-
Light: Exposure to ultraviolet (UV) or high-intensity visible light may induce photodegradation.
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially in the presence of acidic or basic impurities, can facilitate hydrolysis.
-
Presence of Catalysts: Trace amounts of acids or bases can catalyze the hydrolysis of the hydrazone bond.
Q3: How does the structure of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide contribute to its stability?
A3: The structure of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide has features that contribute to its relative stability. The hydrazone is formed from an aromatic aldehyde (5-bromosalicylaldehyde), which generally results in more stable hydrazones compared to those derived from aliphatic aldehydes.[6] This increased stability can be attributed to the conjugation of the C=N double bond with the aromatic ring. Additionally, the presence of the ortho-hydroxyl group can form an intramolecular hydrogen bond with the nitrogen of the azomethine group, which can enhance the thermodynamic stability of the molecule.[8]
Troubleshooting Guide to Prevent Degradation
This guide provides specific recommendations to minimize the degradation of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide during storage and experimental use.
Issue 1: Compound shows signs of degradation in solution.
-
Observation: You observe a change in the appearance of your solution (e.g., color change, precipitation), or analytical data (e.g., HPLC, NMR) shows the presence of impurities corresponding to the starting materials (5-bromosalicylaldehyde and benzenesulfonohydrazide).
-
Root Cause Analysis and Solutions:
-
Hydrolysis due to acidic pH: The pH of your solution may be acidic, accelerating hydrolysis.
-
Solution: Whenever possible, maintain the pH of the solution in the neutral to slightly alkaline range (pH 7-8). Use buffered solutions to ensure pH stability. Avoid acidic additives unless required by the experimental protocol, and if so, use the compound quickly.
-
-
Presence of water in solvents: Trace amounts of water in your solvents can lead to hydrolysis over time.
-
Solution: Use anhydrous solvents for preparing stock solutions and in reactions. Store solvents over molecular sieves to maintain dryness.
-
-
Solvent-mediated degradation: The solvent itself may be promoting degradation.
-
Solution: Opt for aprotic solvents like DMSO, DMF, or THF for stock solutions. If protic solvents like ethanol or methanol are necessary, ensure they are of high purity and anhydrous. Prepare solutions fresh whenever possible.
-
-
Issue 2: Degradation of the solid compound during storage.
-
Observation: The solid compound changes color or consistency over time. Analytical testing shows decreased purity.
-
Root Cause Analysis and Solutions:
-
Exposure to atmospheric moisture: The compound is hygroscopic and is absorbing moisture from the air, leading to solid-state hydrolysis.
-
Solution: Store the solid compound in a tightly sealed container, preferably in a desiccator with a suitable desiccant (e.g., silica gel, Drierite). For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
-
Exposure to light: The compound may be sensitive to light, leading to photodegradation.
-
Solution: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
-
Elevated storage temperature: High ambient temperatures can accelerate the degradation process.
-
Solution: Store the compound in a cool, dark place. For long-term stability, refrigeration (2-8 °C) is recommended, ensuring the container is well-sealed to prevent condensation upon removal.
-
-
Data Presentation
Table 1: Summary of Factors Affecting the Stability of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and Recommended Conditions.
| Factor | High-Risk Condition | Recommended Condition for Stability |
| pH | Acidic (pH < 6) | Neutral to slightly alkaline (pH 7-8) |
| Moisture | High humidity, use of wet solvents | Store in a desiccator, use anhydrous solvents |
| Temperature | Elevated temperatures (>25°C) | Cool, controlled room temperature or refrigerated (2-8°C) |
| Light | Direct sunlight, UV light | Store in the dark (amber vials or foil-wrapped) |
| Solvent | Acidic protic solvents | Anhydrous aprotic solvents (e.g., DMSO, DMF) |
| Atmosphere | Air (Oxygen and moisture) | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Materials:
-
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Argon or nitrogen gas (optional)
-
-
Procedure:
-
Weigh the desired amount of the solid compound in a clean, dry amber vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration.
-
Seal the vial tightly with the cap.
-
If desired, gently purge the headspace of the vial with argon or nitrogen gas before final sealing to displace air and moisture.
-
Store the stock solution at -20°C for long-term storage or at 2-8°C for short-term use.
-
Before use, allow the solution to warm to room temperature before opening to prevent condensation.
-
Protocol 2: General Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure to assess the hydrolytic stability of the compound.
-
Materials:
-
Stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
Purified water
-
HPLC system with a suitable column and detector.
-
-
Procedure:
-
Prepare three separate solutions of the compound: one in 0.1 N HCl, one in purified water, and one in 0.1 N NaOH. The final concentration of the compound should be suitable for HPLC analysis.
-
Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.[9][10][11][12]
-
Compare the degradation profiles under acidic, neutral, and basic conditions to determine the pH-dependent stability.
-
Visualizations
Caption: Hydrolytic degradation pathway of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Caption: Experimental workflow for assessing the stability of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Different Schiff Bases—Structure, Importance and Classification [mdpi.com]
- 9. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijtsrd.com [ijtsrd.com]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting low bioactivity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, also known as Shz-1, a small molecule known to induce cardiogenic differentiation.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: How should I dissolve N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide (this compound)?
-
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 250 mg/mL (703.81 mM) with the aid of ultrasonication.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
-
-
Q2: What are the recommended storage conditions for this compound?
-
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
-
-
Q3: Is this compound stable in aqueous solutions?
-
A3: While specific data on the aqueous stability of this compound is limited, hydrazones as a class can be susceptible to hydrolysis. It is best practice to prepare fresh dilutions of this compound in your aqueous cell culture medium for each experiment from a frozen DMSO stock.
-
Experimental Design and Execution
-
Q4: What is the known biological activity of this compound?
-
Q5: Which cell line is typically used to study the cardiogenic effects of this compound?
-
Q6: What is the recommended working concentration of this compound?
-
A6: The optimal concentration of this compound should be determined empirically for your specific cell line and experimental conditions. However, a starting point for optimization can be in the low micromolar range.
-
Troubleshooting Low Bioactivity
Problem 1: Little to no expression of cardiac differentiation markers (e.g., Nkx2.5, sarcomeric tropomyosin) after this compound treatment.
-
Possible Cause 1: Compound Instability or Degradation.
-
Troubleshooting Steps:
-
Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Prepare fresh dilutions of this compound in pre-warmed cell culture medium for each experiment.
-
Consider performing a quality control check of your compound stock using techniques like HPLC to confirm its integrity.
-
-
-
Possible Cause 2: Suboptimal Compound Concentration.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for inducing cardiac differentiation in your specific cell line. Test a range of concentrations (e.g., 0.1 µM to 10 µM).
-
-
-
Possible Cause 3: Cell Culture Conditions.
-
Troubleshooting Steps:
-
Cell Density: Ensure that your P19CL6 cells are plated at the optimal density for differentiation. High or low cell density can affect differentiation efficiency.
-
Serum Batch Variability: Different lots of fetal bovine serum (FBS) can have varying effects on cell differentiation. If you suspect this is an issue, test a new batch of FBS.
-
Passage Number: Use P19CL6 cells at a low passage number, as high passage numbers can lead to a decrease in differentiation potential.[6]
-
-
-
Possible Cause 4: Insufficient Incubation Time.
-
Troubleshooting Steps:
-
Cardiac differentiation is a time-dependent process. Ensure you are allowing sufficient time for the expression of early (e.g., Nkx2.5) and late (e.g., sarcomeric tropomyosin) cardiac markers. A time-course experiment (e.g., 2, 4, 7, 10, and 14 days) is recommended.
-
-
Problem 2: High cell toxicity observed after this compound treatment.
-
Possible Cause 1: High Concentration of this compound.
-
Troubleshooting Steps:
-
Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cell line.
-
Use a lower concentration of this compound in your differentiation protocol.
-
-
-
Possible Cause 2: High Concentration of DMSO.
-
Troubleshooting Steps:
-
Ensure that the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%).
-
-
Quantitative Data Summary
| Parameter | Value/Range | Cell Line | Reference |
| Solubility in DMSO | Up to 250 mg/mL (703.81 mM) | N/A | [1] |
| Storage (Powder) | -20°C for up to 3 years | N/A | [1] |
| Storage (DMSO Stock) | -80°C for up to 6 months | N/A | [1][2] |
| Commonly Used Cell Line | P19CL6 | N/A | [1][3][5] |
| Induced Cardiac Markers | Nkx2.5, Sarcomeric Tropomyosin | P19CL6 | [3][4] |
Experimental Protocols
Protocol 1: Induction of Cardiomyocyte Differentiation in P19CL6 Cells with this compound
-
Cell Plating: Plate P19CL6 cells in a gelatin-coated tissue culture plate at a density that allows them to reach confluence within 24-48 hours.
-
Preparation of this compound Working Solution: From a 10 mM stock solution of this compound in DMSO, prepare a fresh working solution in pre-warmed differentiation medium (e.g., alpha-MEM with 5% FBS).
-
Induction of Differentiation: Once the cells reach confluence, replace the growth medium with the differentiation medium containing the desired concentration of this compound.
-
Medium Change: Change the medium every 2-3 days with fresh differentiation medium containing this compound.
-
Monitoring Differentiation: Monitor the cells daily for morphological changes. At desired time points, harvest the cells for analysis of cardiac marker expression by RT-qPCR, immunofluorescence, or Western blotting.
Visualizations
Caption: Troubleshooting workflow for low bioactivity of this compound.
Caption: Hypothesized signaling pathway for this compound induced cardiogenesis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adipogen.com [adipogen.com]
- 5. Effective and Steady Differentiation of a Clonal Derivative of P19CL6 Embryonal Carcinoma Cell Line into Beating Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applicability of the P19CL6 cells as a model of cardiomyocytes – a transcriptome analysis [scirp.org]
Refining N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide dosage for cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in cellular assays.
Disclaimer
Limited specific biological data is publicly available for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. The information provided below is based on the known properties of the broader classes of benzenesulfonamide and hydrazone compounds. Researchers should perform their own validation experiments, including dose-response curves, to determine the optimal conditions for their specific cellular systems.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide?
A1: While the exact mechanism for this specific compound is not well-documented in publicly available literature, compounds with similar structures, such as benzenesulfonamides and hydrazones, have shown a range of biological activities. Some potential mechanisms of action, based on related compounds, could include:
-
Enzyme Inhibition: Benzenesulfonamide derivatives have been reported to inhibit various enzymes, including carbonic anhydrases (implicated in cancer) and dihydropteroate synthetase (in bacteria). Some benzenesulfonohydrazide derivatives have also been investigated as inhibitors of enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis.
-
Antiproliferative and Anticancer Effects: Certain benzenesulfonamide derivatives exhibit antiproliferative activity against cancer cell lines. This is often linked to the inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX), which are involved in pH regulation and tumor progression.
-
Antimicrobial Activity: The sulfonamide class of compounds has a history as antimicrobial agents.
It is crucial to experimentally determine the mechanism of action for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in your specific research context.
Q2: What is a recommended starting concentration for this compound in cellular assays?
A2: Without specific published data for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, a broad dose-response experiment is essential to determine the optimal concentration for your cell line and assay. A suggested starting range for many novel compounds is from low nanomolar (nM) to high micromolar (µM).
Table 1: Suggested Dose-Ranging Strategy
| Concentration Range | Purpose |
| 1 nM - 100 nM | To identify high-potency effects. |
| 100 nM - 10 µM | A common range for initial screening of biological activity. |
| 10 µM - 100 µM | To explore effects at higher concentrations and identify potential toxicity. |
It is highly recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range that is non-toxic to your cells before proceeding with functional assays.
Q3: The compound is precipitating in my cell culture medium. What can I do?
A3: Precipitation is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity. However, for some poorly soluble compounds, a slightly higher DMSO concentration (up to 1%) might be necessary and should be tested for its effect on cell viability.
-
Pre-dilution Strategy: Prepare a high-concentration stock solution in 100% DMSO. Then, make intermediate dilutions in a serum-free medium before the final dilution in your complete cell culture medium. This can help to prevent the compound from crashing out of solution.
-
Sonication: Briefly sonicate your stock solution or diluted solutions to aid in dissolution.
-
pH Adjustment: The solubility of some compounds is pH-dependent. You can test the effect of slight pH adjustments of your culture medium, but be cautious as this can also affect cell health.
-
Use of Solubilizing Agents: In some cases, non-toxic solubilizing agents or excipients can be used, but these must be carefully validated for their effects on your specific assay.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Uneven compound distribution due to precipitation.
-
Solution: Visually inspect your assay plates under a microscope for any signs of precipitation. If observed, refer to the troubleshooting steps for compound precipitation (FAQ Q3). Ensure thorough mixing of the compound in the medium before adding it to the cells.
-
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Use a cell counter to ensure accurate and consistent cell numbers in each well. Pay attention to proper cell suspension mixing before plating.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to create a humidity barrier.
-
Issue 2: No Observable Effect of the Compound
-
Possible Cause: The compound concentration is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (see Table 1).
-
-
Possible Cause: The compound is not stable under your experimental conditions.
-
Solution: Check the stability of the compound in your cell culture medium over the time course of your experiment. This can be done using analytical methods like HPLC.
-
-
Possible Cause: The chosen assay is not suitable for detecting the compound's activity.
-
Solution: Based on the potential mechanisms of action for related compounds, consider alternative assays. For example, if you suspect carbonic anhydrase inhibition, an assay measuring extracellular acidification could be more appropriate than a general proliferation assay.
-
Experimental Protocols
Protocol 1: Determining Optimal Dosage using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and determining a suitable concentration range for further experiments.
Materials:
-
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
-
100% DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. From this stock, prepare a series of dilutions in serum-free medium to achieve the desired final concentrations (e.g., as suggested in Table 1).
-
Cell Treatment: Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: General Protocol for a Cellular Assay
This protocol outlines a general workflow for treating cells with the compound for subsequent analysis (e.g., Western blot, qPCR, or a functional assay).
-
Prepare Stock Solution: Dissolve N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Cell Culture: Plate your cells at the desired density in the appropriate culture vessel and allow them to adhere or reach the desired confluency.
-
Prepare Working Solution: Dilute the stock solution in a serum-free medium to an intermediate concentration. Then, further dilute into your complete culture medium to the final desired treatment concentration. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.
-
Treatment: Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the cells for the desired period.
-
Downstream Analysis: After incubation, harvest the cells for your specific downstream application (e.g., cell lysis for protein extraction, RNA isolation, or staining for microscopy).
Visualizations
Caption: A general workflow for cellular experiments.
Caption: Troubleshooting steps for compound precipitation.
Caption: A hypothesized signaling pathway based on related compounds.
Common side reactions in the synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Technical Support Center: Synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
Welcome to the technical support center for the synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this Schiff base condensation reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be insufficient, or the reaction has not reached equilibrium. | - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Gently heat the reaction mixture if reactants are stable at elevated temperatures. |
| 2. Hydrolysis of Product: The Schiff base product is susceptible to hydrolysis, reverting to starting materials, especially in the presence of excess water or acid.[1][2] | - Use anhydrous solvents.- Minimize the amount of acid catalyst used, or consider a base-catalyzed reaction.- Ensure the work-up procedure is not overly acidic. | |
| 3. Poor Quality Starting Materials: Impurities in 5-bromosalicylaldehyde or benzenesulfonohydrazide can interfere with the reaction. | - Check the purity of starting materials by melting point or spectroscopic methods.- Purify starting materials if necessary (e.g., recrystallization). | |
| 4. Decomposition of Benzenesulfonohydrazide: This reactant can be thermally unstable and may decompose if heated excessively.[3] | - Avoid high reaction temperatures. The reaction can often be performed at room temperature.[4] | |
| Product is Impure (Multiple Spots on TLC) | 1. Unreacted Starting Materials: The reaction did not go to completion. | - See solutions for "Low or No Product Yield".- Purify the crude product via recrystallization or column chromatography. |
| 2. Formation of Side Products: Potential for self-condensation of 5-bromosalicylaldehyde (especially under basic conditions) or other side reactions. | - Adjust the pH of the reaction mixture; Schiff base formation is often optimal under mildly acidic or neutral conditions.- Ensure a 1:1 molar ratio of reactants to minimize side reactions of the excess reagent. | |
| 3. Hydrolysis During Work-up/Purification: The product may be degrading back to starting materials. | - Use neutral or slightly basic conditions during extraction and washing steps.- Avoid using highly protic or acidic solvents for chromatography if possible. | |
| Reaction Fails to Start | 1. Lack of Catalyst: The condensation reaction can be slow without a catalyst. | - Add a catalytic amount of a weak acid, such as acetic acid. |
| 2. Inappropriate Solvent: Reactants may not be sufficiently soluble in the chosen solvent. | - Ensure both reactants are soluble in the selected solvent (e.g., methanol, ethanol). Gentle warming can aid dissolution before initiating the reaction. | |
| Physical Appearance Issues (e.g., Oily Product) | 1. Presence of Impurities: An oily product instead of a crystalline solid often indicates impurities. | - Attempt to purify the product by trituration with a non-polar solvent (e.g., hexane) to induce crystallization or by column chromatography followed by recrystallization. |
| 2. Residual Solvent: Incomplete drying of the final product. | - Dry the product under high vacuum for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis?
A1: The most common "side reaction" is often the reverse reaction: the hydrolysis of the N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide product back to the starting materials, 5-bromosalicylaldehyde and benzenesulfonohydrazide. This equilibrium is particularly sensitive to the presence of water and is catalyzed by acids.[1][2]
Q2: Is a catalyst necessary for this reaction?
A2: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a weak acid like glacial acetic acid is commonly used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide.
Q3: What is the optimal pH for the reaction?
A3: The formation of Schiff bases is typically pH-dependent. The rate is generally fastest in a mildly acidic environment (pH 4-5). In strongly acidic solutions, the amine nucleophile (benzenesulfonohydrazide) can be protonated, rendering it non-nucleophilic. In basic solutions, the catalyst for the dehydration of the carbinolamine intermediate is absent.
Q4: My benzenesulfonohydrazide starting material has a pinkish or yellowish tint. Can I still use it?
A4: A discoloration may indicate the presence of impurities or degradation products. While it might still react, using impure starting materials can lead to lower yields and the formation of byproducts. It is recommended to use pure, white crystalline benzenesulfonohydrazide. If the purity is questionable, recrystallization from a suitable solvent is advisable.
Q5: Can I use a different solvent than methanol or ethanol?
A5: Yes, other polar protic or aprotic solvents in which both reactants are soluble can be used, such as isopropanol or chloroform.[5] The choice of solvent can influence reaction rate and product solubility. It is important to use anhydrous solvents to minimize product hydrolysis.
Q6: How can I confirm the formation of the desired product?
A6: Product formation can be confirmed using several analytical techniques:
-
FTIR Spectroscopy: Look for the appearance of the characteristic imine (C=N) stretching band (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O stretch from the aldehyde and the N-H stretches of the primary amine portion of the hydrazide.
-
¹H NMR Spectroscopy: Expect to see a characteristic singlet for the imine proton (-CH=N-) typically in the range of 8-9 ppm. The signals for the aldehyde proton (around 9.5-10 ppm) and the -NH₂ protons of the hydrazide should disappear.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₃H₁₁BrN₂O₃S) should be observed.
Experimental Protocol
The following is a general experimental protocol for the synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Materials:
-
5-Bromosalicylaldehyde
-
Benzenesulfonohydrazide
-
Anhydrous Methanol (or Ethanol)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1.0 mmol) in a minimal amount of anhydrous methanol (e.g., 10-15 mL).
-
To this solution, add benzenesulfonohydrazide (1.0 mmol) and stir until all solids are dissolved.
-
Add 1-2 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The formation of the product is typically indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is often complete within 2-4 hours.
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials or catalyst.
-
Dry the purified product under vacuum. The expected product is typically a yellow crystalline solid.[4]
Visualizations
Below are diagrams illustrating the reaction pathway and a troubleshooting workflow.
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzenesulfonyl hydrazide | C6H8N2O2S | CID 65723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide as a Novel Anti-Tubercular Agent
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide with established inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical enzyme in mycolic acid biosynthesis. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
Introduction to InhA Inhibition
The cell wall of Mycobacterium tuberculosis is characterized by a unique and complex lipid layer, with mycolic acids as a major component. The biosynthesis of these mycolic acids is essential for the bacterium's viability and virulence, making the enzymes in this pathway attractive targets for anti-tubercular drugs. One of the key enzymes in the fatty acid elongation cycle (FAS-II) is the NADH-dependent enoyl-acyl carrier protein reductase, InhA. Inhibition of InhA disrupts mycolic acid synthesis, leading to bacterial cell death.
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide belongs to the benzenesulfonohydrazide class of compounds, which have demonstrated potent inhibitory activity against InhA. This guide will compare its mechanism and performance with two well-characterized InhA inhibitors: Isoniazid, a frontline pro-drug, and Triclosan, a direct inhibitor.
Comparative Analysis of InhA Inhibitors
The efficacy of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its alternatives can be quantitatively assessed through their inhibitory concentrations against the InhA enzyme (IC50) and their minimum inhibitory concentrations (MIC) against M. tuberculosis.
| Compound | Target | Mechanism of Action | InhA IC50 (μM) | M. tuberculosis MIC (μg/mL) | Activity Against Isoniazid-Resistant Strains |
| N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide (and derivatives) | InhA | Direct Inhibitor: Binds directly to the active site of the InhA enzyme, blocking the binding of the natural substrate. This action does not require prior metabolic activation.[1][2] | ~0.91 | ~8 | Potentially Active |
| Isoniazid (INH) | InhA (indirect) | Pro-drug: Requires activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form an active adduct with NAD+. This adduct then inhibits InhA.[3][4][5] | N/A (indirect) | 0.02 - 0.2 | Inactive (if resistance is due to katG mutations) |
| Triclosan | InhA | Direct Inhibitor: A well-characterized direct inhibitor that binds to the InhA active site, serving as a scaffold for the development of more potent derivatives.[6][7][8][9] | ~1.10 | ~10 | Active |
Mechanism of Action: A Visual Comparison
The differing mechanisms of action of these inhibitors have significant implications for their effectiveness, particularly against drug-resistant strains of M. tuberculosis.
Caption: Comparative mechanisms of direct and indirect InhA inhibitors.
Experimental Protocols for Validation
To validate the mechanism of action of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, a series of in vitro experiments are recommended.
InhA Enzymatic Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of InhA.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified InhA enzyme.
Materials:
-
Purified recombinant M. tuberculosis InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
2-trans-dodecenoyl-CoA (substrate)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Test compound (N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide)
-
Positive control (Triclosan)
-
Negative control (DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, NADH, and varying concentrations of the test compound or controls.
-
Initiate the reaction by adding the InhA enzyme and incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).
-
Start the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.
Objective: To determine the MIC of the test compound against drug-sensitive and drug-resistant strains of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv (drug-sensitive strain)
-
Isoniazid-resistant M. tuberculosis strain (e.g., with a known katG mutation)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compound
-
Positive control (Isoniazid)
-
Negative control (DMSO)
-
96-well microplates
-
Resazurin dye
Procedure:
-
Prepare serial dilutions of the test compound in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the M. tuberculosis strain.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin dye to each well and incubate for another 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue to pink (indicating bacterial growth).
Experimental and Logical Workflow
The validation process follows a logical progression from in vitro enzyme inhibition to whole-cell activity.
Caption: Workflow for validating the mechanism of action.
Conclusion
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its derivatives represent a promising class of direct InhA inhibitors. Their key advantage lies in their potential to circumvent the common mechanism of Isoniazid resistance, which is primarily due to mutations in the activating enzyme KatG.[3][11] By directly targeting InhA, these compounds can be effective against Isoniazid-resistant strains of M. tuberculosis. The experimental protocols outlined in this guide provide a robust framework for validating this mechanism of action and quantifying the compound's efficacy in comparison to existing anti-tubercular agents. Further investigation into the structure-activity relationship of this compound class could lead to the development of novel and more potent therapies to combat multidrug-resistant tuberculosis.
References
- 1. Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents targeting enoyl acyl carrier protein reductase (InhA) with antibiofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological evaluation of potent triclosan-derived inhibitors of the enoyl-acyl carrier protein reductase InhA in drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First triclosan-based macrocyclic inhibitors of InhA enzyme [iris.unipv.it]
- 9. rcsb.org [rcsb.org]
- 10. youtube.com [youtube.com]
- 11. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and Its Analogs in Biological Applications
A detailed examination of the structure-activity relationship, synthesis, and biological efficacy of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its related analogs reveals their potential as noteworthy candidates in the development of novel therapeutic agents. This guide provides a comparative study of their performance, supported by experimental data from existing literature on analogous compounds, offering insights for researchers, scientists, and drug development professionals.
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide belongs to the class of Schiff bases derived from hydrazones, which are known for their wide spectrum of biological activities, including antimicrobial and anticancer properties. The core structure, featuring a benzenesulfonohydrazide moiety linked to a substituted benzylidene group, provides a versatile scaffold for medicinal chemistry. The presence of the bromine atom and the hydroxyl group on the benzylidene ring is anticipated to play a significant role in the compound's biological activity.
General Synthesis of Analogs
The synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its analogs is typically achieved through a straightforward condensation reaction. This involves reacting a substituted benzenesulfonohydrazide with a corresponding substituted salicylaldehyde. The general synthetic pathway is illustrated below.
Caption: General synthesis of N'-(substituted-hydroxybenzylidene)benzenesulfonohydrazide analogs.
Comparative Biological Activity
While a direct comparative study focusing solely on N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its immediate analogs is not extensively available in the reviewed literature, valuable insights can be drawn from studies on broader series of N'-(substituted benzylidene)hydrazides. These studies allow for an analysis of structure-activity relationships (SAR), highlighting how different substituents on the aromatic rings influence their biological potency.
Anticancer Activity
Hydrazone derivatives are widely investigated for their cytotoxic effects against various cancer cell lines. The data from analogous series of compounds suggest that the nature and position of substituents on the benzylidene ring are critical for anticancer activity.
A representative study on a series of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives demonstrated that compounds with specific substitutions on the benzylidene moiety exhibited potent activity against the MCF7 breast cancer cell line.[1][2] For instance, a compound with a 4-chlorophenyl substitution (Compound 7) and another with a 4-nitrophenyl substitution (Compound 16) were found to be the most potent in that series.[1][2]
Table 1: Comparative Anticancer Activity of Representative N'-(substituted benzylidene)hydrazide Analogs against MCF7 Cell Line
| Compound ID | Benzylidene Substituent | IC50 (µM)[1][2] |
| Analog 1 | 4-Chlorophenyl | 3.12 |
| Analog 2 | 4-Nitrophenyl | 2.88 |
Note: The data presented is for analogous series to illustrate the effect of substitution on anticancer activity.
Antimicrobial Activity
The antimicrobial potential of benzenesulfonohydrazide derivatives has been demonstrated against a range of bacterial and fungal strains. The substitutions on the benzylidene ring play a crucial role in modulating this activity.
In a study of N′-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides, the antimicrobial activity was evaluated against bacteria such as S. aureus and E. coli, and fungi like C. albicans and A. niger.[3] The potency of the compounds was found to be dependent on the specific substituents on the imino group attached to the benzylidene ring.[3]
Another study on (E)-N'-1-(substituted benzylidene)benzohydrazides reported their activity against various Gram-positive and Gram-negative bacteria.[4]
Table 2: Comparative Antimicrobial Activity of Representative N'-(substituted benzylidene)hydrazide Analogs
| Compound ID | Benzylidene Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Analog 3 | 4-Methylphenyl | >100 | 100 | >100 |
| Analog 4 | 4-Chlorophenyl | 50 | 100 | 50 |
| Analog 5 | 4-Nitrophenyl | 25 | 50 | 25 |
Note: This table is a representative summary based on trends observed in studies of analogous hydrazide series. Actual values may vary based on the specific core structure.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its analogs.
Synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
A solution of 5-bromosalicylaldehyde (1 mmol) in ethanol (20 mL) is added to a solution of benzenesulfonohydrazide (1 mmol) in ethanol (20 mL). A few drops of glacial acetic acid are added as a catalyst. The mixture is then refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. The crude product is then recrystallized from a suitable solvent like ethanol to afford the pure compound.
Caption: Workflow for the synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The available literature on analogous series of compounds indicates that N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its derivatives are a promising class of compounds with significant potential for development as anticancer and antimicrobial agents. The structure-activity relationship studies, although not specific to the title compound, suggest that modifications to the substituents on both the benzylidene and benzenesulfonohydrazide moieties can be strategically employed to enhance biological activity and selectivity. Further research focusing on a systematic comparative analysis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its immediate analogs is warranted to fully elucidate their therapeutic potential and mechanism of action.
References
- 1. Synthesis, antimicrobial and anticancer evaluation of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Benzenesulfonohydrazide Derivatives and Standard Antibiotics in Combating Bacterial Growth
An objective evaluation of the antibacterial efficacy of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and related compounds against common bacterial strains, benchmarked against established antibiotics. This guide provides researchers, scientists, and drug development professionals with a concise summary of available in-vitro data, detailed experimental protocols, and visual representations of key processes to inform future research and development.
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. One such class of compounds, the benzenesulfonohydrazides, has garnered interest for its potential antibacterial activity. This guide focuses on the efficacy of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and structurally similar compounds, providing a comparative analysis against standard antibiotics based on available experimental data.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following tables summarize the MIC values for various benzenesulfonohydrazide derivatives and standard antibiotics against several bacterial strains.
It is important to note that direct comparative studies for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide against a broad panel of standard antibiotics are not extensively available in the current literature. The data presented below is compiled from studies on structurally related hydrazone and sulfonamide compounds, which share key chemical moieties with the target compound.
| Compound/Antibiotic | Klebsiella pneumoniae | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa |
| Hydrazone Derivatives | ||||
| 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide | Strong Activity [1] | Not Reported | Not Reported | Not Reported |
| N-acylhydrazone derivative (Compound 9) | Not Reported | Not Reported | 62.50 µg/mL [2] | 62.50 µg/mL [2] |
| Standard Antibiotics | ||||
| Penicillin | Weaker than compound[1] | - | - | - |
| Streptomycin | - | >1000 µg/mL | 4 µg/mL | 16 µg/mL |
| Vancomycin | - | 1-2 µg/mL | 1 µg/mL | Not Applicable |
| Ceftriaxone | ≤1 µg/mL | Not Applicable | Not Applicable | 8 µg/mL |
Note: The term "Strong Activity" for 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide against Klebsiella pneumoniae was noted in the study but a specific MIC value was not provided.[1] The efficacy of standard antibiotics is provided as a general reference range and can vary based on the specific strain and testing conditions.
Mechanism of Action: A Look at Sulfonamides
While the precise mechanism for all benzenesulfonohydrazide derivatives is an area of ongoing research, the sulfonamide moiety present in these compounds is known to act as a competitive inhibitor of dihydropteroate synthetase (DHPS).[3] This enzyme is crucial for the synthesis of folic acid in bacteria, an essential component for DNA and protein synthesis. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, hindering bacterial growth and replication.[4]
Caption: Bacterial Folic Acid Synthesis Pathway and the Inhibitory Action of Sulfonamides.
Experimental Protocols
The determination of antibacterial efficacy relies on standardized laboratory procedures. The following outlines a typical workflow for assessing the Minimum Inhibitory Concentration (MIC) of a novel compound compared to a standard antibiotic.
Workflow for Antibiotic Susceptibility Testing (AST)
Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Key Experimental Methodologies
-
Broth Microdilution Method: This is a widely used method to determine the MIC. A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent. Following incubation, the wells are visually inspected for turbidity to identify the lowest concentration that inhibits bacterial growth.
-
Disk Diffusion Method: Also known as the Kirby-Bauer test, this method involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a bacterial suspension. The plate is then incubated. The effectiveness of the agent is determined by the diameter of the zone of inhibition (the area around the disk where no bacteria grow). While this method is excellent for screening, the broth microdilution method is generally preferred for determining precise MIC values.
Concluding Remarks
The available data suggests that benzenesulfonohydrazide derivatives, including compounds structurally related to N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, exhibit promising antibacterial activity against a range of pathogenic bacteria. In some instances, their efficacy is comparable to or even exceeds that of standard antibiotics against specific strains. However, further comprehensive studies are required to fully elucidate the antibacterial spectrum and clinical potential of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide itself. The methodologies and comparative data presented in this guide serve as a foundation for researchers to design and interpret future investigations in this important area of drug discovery.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results with N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected experimental reproducibility and biological activity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. Due to a lack of publicly available, quantitative biological data for this specific compound, this guide leverages experimental results from closely related structural analogs to provide a baseline for performance and reproducibility. The data presented is intended to offer researchers a valuable reference point for study design and interpretation of results.
Executive Summary
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide belongs to the class of Schiff bases derived from salicylaldehyde and contains a sulfonamide moiety. While direct experimental data on its biological activity is limited, its structural analogs have demonstrated reproducible in vitro efficacy as antimicrobial and anti-inflammatory agents. This guide summarizes the available data on these analogs to infer the potential activity of the target compound.
Comparative Performance Data
The following tables summarize the biological activity of compounds structurally similar to N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. This data is compiled from various studies to provide a comparative benchmark.
Table 1: Antimicrobial Activity of Structurally Related Sulfonamide Schiff Bases
| Compound/Class | Test Organism | MIC (µg/mL) | MIC (µM) | Reference |
| Sulfadiazine-Salicylaldehyde Schiff Bases | Staphylococcus aureus (including MRSA) | - | 7.81 | [1][2] |
| Candida sp. | - | 1.95 | [1][2] | |
| Trichophyton interdigitale | - | 1.95 | [1][2] | |
| Mycobacterium tuberculosis | - | 8 - 250 | [1][2] | |
| Mycobacterium kansasii | - | 8 - 250 | [1][2] | |
| Salicylaldehyde-derived Hydrazone (SA-SB-1) | Enterococcus faecalis | 12 | - | [3] |
| S. aureus, P. aeruginosa, E. coli | 250 | - | [3] |
Table 2: Anti-inflammatory Activity of Structurally Related Hydrazones
| Compound/Class | Assay | IC50 (µM) | Reference |
| Salicylaldehyde-derived Hydrazone (SA-SB-1) | LPS-induced RAW264.7 cells | 39.58 | [3] |
| Salicylaldehyde-derived Hydrazone (SA-SB-2) | LPS-induced RAW264.7 cells | 55.64 | [3] |
| Salicylaldehyde 2-Chlorobenzoyl Hydrazone | Inhibition of zymosan-induced peritonitis | Comparable to Indomethacin | [4] |
| Salicylaldehyde 4-Chlorobenzoyl Hydrazone | Inhibition of zymosan-induced peritonitis | Comparable to Indomethacin | [4] |
Experimental Protocols
To ensure the reproducibility of experimental results, it is crucial to adhere to standardized and detailed methodologies. Below are outlines of key experimental protocols relevant to the assessment of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
A reproducible synthesis involves the condensation reaction between 5-bromosalicylaldehyde and benzenesulfonohydrazide.
Materials:
-
5-bromosalicylaldehyde
-
Benzenesulfonohydrazide
-
Ethanol (or other suitable solvent)
-
Catalytic amount of acid (e.g., acetic acid), optional
Procedure:
-
Dissolve equimolar amounts of 5-bromosalicylaldehyde and benzenesulfonohydrazide in a suitable solvent, such as ethanol.
-
The mixture is typically stirred at room temperature or refluxed for a period of 2 to 4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials.
-
The final product can be purified by recrystallization from an appropriate solvent to yield the pure N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
-
Characterization of the compound should be performed using techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry to confirm its structure and purity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.
Materials:
-
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in the growth medium in the wells of a 96-well plate.
-
Each well is inoculated with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive (microorganism and medium, no compound) and negative (medium only) controls are included.
-
The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anti-inflammatory Assay (LPS-induced Macrophage Model)
This assay assesses the compound's ability to inhibit the production of pro-inflammatory mediators.
Materials:
-
RAW264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
-
Reagents for measuring nitric oxide (Griess reagent) and cytokines (ELISA kits for TNF-α, IL-6)
Procedure:
-
RAW264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Inflammation is induced by stimulating the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
The cell culture supernatant is collected to measure the levels of nitric oxide (using the Griess assay) and pro-inflammatory cytokines like TNF-α and IL-6 (using ELISA kits).
-
Cell viability is assessed using an MTT or similar assay to rule out cytotoxicity-related effects.
-
The IC50 value, the concentration at which the compound inhibits 50% of the inflammatory response, is calculated.
Visualizing Mechanisms and Workflows
To better understand the potential mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic and Anti-Inflammatory Activities of Salicylaldehyde 2-Chlorobenzoyl Hydrazone (H2LASSBio-466), Salicylaldehyde 4-Chlorobenzoyl Hydrazone (H2LASSBio-1064) and Their Zinc(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Bioactivity: N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its Analogs
A Comparative Analysis of Benzenesulfonohydrazide Derivatives in Anticancer and Antimicrobial Applications
Published: October 30, 2025
Introduction
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, also known as Shz-1, is a small molecule primarily recognized for its role in promoting cardiac differentiation and myocardial repair.[1][2] While the principal documented bioactivity of this compound is in the realm of regenerative medicine, its core structure belongs to the benzenesulfonohydrazide and Schiff base families. These broader classes of compounds are the subject of extensive research for their potential as anticancer and antimicrobial agents. This guide provides a cross-validation of the bioactivity of compounds structurally related to N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, focusing on their performance in anticancer and antimicrobial assays. The following sections present a comparative analysis of experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and signaling pathways.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for several benzenesulfonohydrazide and brominated hydrazone derivatives against various cancer cell lines and microbial strains. Due to the specific cardiogenic activity reported for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide (this compound), data for structurally similar compounds with documented anticancer and antimicrobial efficacy are presented as alternatives for comparison.
Table 1: In Vitro Anticancer Activity of Benzenesulfonohydrazide and Hydrazone Derivatives (IC_50 µM)
| Compound/Alternative | MCF-7 (Breast) | A-549 (Lung) | MDA-MB-231 (Breast) | Reference |
| Alternative 1: 1-Benzyl-5-bromo-3-((4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one | 2.93 ± 0.47 | 9.57 ± 0.62 | - | [3][4] |
| Alternative 2: 1-Benzyl-5-bromo-3-((4-(p-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | 7.17 ± 0.94 | - | - | [3][4] |
| Alternative 3: Thiazolone-benzenesulfonamide derivative 4e | 4.58 | - | 3.58 | [2] |
| Alternative 4: Thiazolone-benzenesulfonamide derivative 4g | 6.31 | - | 5.43 | [2] |
| Doxorubicin (Control) | - | - | - | [3] |
IC_50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: In Vitro Antimicrobial Activity of Benzenesulfonohydrazide Derivatives (MIC µg/mL)
| Compound/Alternative | Staphylococcus aureus | Klebsiella pneumoniae | Reference |
| Alternative 1: Thiazolone-benzenesulfonamide derivative 4e | >50 (80.69% inhibition at 50 µg/mL) | - | [2] |
| Alternative 2: Thiazolone-benzenesulfonamide derivative 4g | >50 (69.74% inhibition at 50 µg/mL) | >50 (79.46% anti-biofilm inhibition) | [2] |
| Alternative 3: Thiazolone-benzenesulfonamide derivative 4h | >50 (68.30% inhibition at 50 µg/mL) | >50 (77.52% anti-biofilm inhibition) | [2] |
| Ciprofloxacin (Control) | - | - | [2] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for the key bioactivity assays cited in this guide are provided below.
Anticancer Activity: MTT Cell Viability Assay
The in vitro cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A-549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC_50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium to find the lowest concentration that inhibits visible bacterial growth.
Protocol:
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Visualizations
The following diagrams illustrate the experimental workflows for the bioactivity assays described.
Caption: Workflow of the MTT Cell Viability Assay.
Caption: Workflow of the Broth Microdilution Method.
Conclusion
While N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide (this compound) is a promising agent for cardiac regeneration, its structural framework is shared by a class of compounds with significant potential in oncology and infectious disease treatment. The presented data on analogous benzenesulfonohydrazide and brominated hydrazone derivatives highlight their potent in vitro anticancer and antimicrobial activities. Further investigation into the structure-activity relationships within this chemical class could lead to the development of novel therapeutics. The detailed experimental protocols provided herein serve as a foundation for researchers to conduct further comparative studies in the pursuit of new and effective bioactive compounds.
References
Comparative Analysis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and Structurally Related Enzyme Inhibitors
A detailed guide for researchers and drug development professionals on the potency and mechanisms of a promising class of therapeutic compounds.
Introduction
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its analogs represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities. This guide provides a comparative analysis of their potency, drawing upon available experimental data for structurally similar inhibitors. Due to the limited publicly available data on the specific biological target and potency of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, this comparison focuses on related benzenesulfonohydrazide and salicylaldehyde hydrazone derivatives that inhibit well-characterized enzymes. This approach allows for an informed perspective on the potential efficacy and mechanisms of action for this compound class.
Potency of Benzenesulfonohydrazide and Salicylaldehyde Hydrazone Derivatives
The inhibitory potency of compounds structurally related to N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide has been evaluated against various enzymatic targets. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected inhibitors against their respective targets. This data provides a benchmark for assessing the potential efficacy of novel derivatives.
| Compound Class | Specific Inhibitor | Target Enzyme | IC50 (µM) |
| Salicylaldehyde Hydrazone | (2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide | Mushroom Tyrosinase | 0.05[1] |
| Salicylaldehyde Hydrazone | SA-SB-1 | - | 39.58 (in LPS-stimulated RAW264.7 cells)[2] |
| Salicylaldehyde Hydrazone | SA-SB-2 | - | 55.64 (in LPS-stimulated RAW264.7 cells)[2] |
| Salicylaldehyde Hydrazone | 4-methoxy hydrazone derivative 12 | K-562 (chronic myeloid leukemia) cells | 0.03[3] |
| Salicylaldehyde Hydrazone | 4-methoxy hydrazone derivative 14 | K-562 (chronic myeloid leukemia) cells | 0.05[3] |
Experimental Protocols
The determination of inhibitory potency is crucial for the comparative analysis of enzyme inhibitors. Below are detailed methodologies for common assays used to evaluate the compounds listed above.
Mushroom Tyrosinase Inhibition Assay
This spectrophotometric assay is widely used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be monitored by measuring the absorbance at a specific wavelength. The presence of an inhibitor will decrease the rate of this reaction.
Protocol:
-
Prepare Solutions:
-
Mushroom tyrosinase solution in phosphate buffer (pH 6.8).
-
L-DOPA substrate solution in phosphate buffer.
-
Inhibitor solutions at various concentrations in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the inhibitor solution, followed by the mushroom tyrosinase solution.
-
Incubate the mixture at a specific temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA substrate solution.
-
Measure the absorbance at 475 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer drugs.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Plate cells (e.g., RAW264.7, K-562) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.[2]
-
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided in Graphviz DOT language.
Caption: A generalized signaling pathway potentially targeted by benzenesulfonohydrazide inhibitors.
Caption: A typical experimental workflow for determining the IC50 value of an inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Unraveling the Target Engagement of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, a synthetic compound with potential therapeutic applications. Due to the limited direct experimental data on its specific biological target, this document focuses on inferring its potential target engagement by examining structurally related compounds with known biological activities. We present potential molecular targets, comparative data from analogous compounds, and detailed experimental protocols to facilitate further investigation by researchers, scientists, and drug development professionals.
Structural Features and Potential for Target Engagement
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide incorporates several key chemical moieties that are prevalent in biologically active molecules: a salicylaldehyde group, a benzenesulfonamide group, and a hydrazone linker. The presence of these functional groups suggests potential interactions with a range of biological targets, particularly enzymes and transcription factors.
Comparative Analysis of Potential Targets
Based on the biological activities of structurally analogous compounds, we propose two primary potential targets for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide: the STAT3 signaling pathway and various enzymes.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival.[1] Its constitutive activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[2][3] Salicylanilide derivatives, which share the core salicylaldehyde scaffold, have been identified as inhibitors of the STAT3 signaling pathway.[4] These compounds have been shown to suppress the phosphorylation of STAT3, a critical step in its activation.[4]
Table 1: Comparison of STAT3 Inhibitory Activity of Salicylanilide Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
| Niclosamide | A549 (Lung Cancer) | ~1.5 | Inhibition of STAT3 phosphorylation |
| N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide | A549 (Lung Cancer) | Not specified | Inhibition of STAT3 activation and transcriptional function[4] |
| LLL12 | MDA-MB-453 (Breast Cancer) | Not specified | Inhibition of STAT3 phosphorylation (Y705) |
Enzyme Inhibition
The salicylaldehyde and benzenesulfonamide moieties are present in numerous enzyme inhibitors. For instance, sulfonamides were among the first antimicrobial agents discovered and are known to inhibit dihydropteroate synthetase in bacteria.[5] More recently, derivatives of salicylaldehyde have been investigated for their inhibitory effects on a variety of enzymes.
Table 2: Enzyme Inhibitory Activity of Structurally Related Compounds
| Compound Class | Target Enzyme | Example Compound | IC50 (µM) |
| Salicylaldehyde Benzoylhydrazones | cAbl Kinase (implicated in leukemia) | Dimethoxy analog | Low micro- to nanomolar range |
| 5-Bromo-2-aryl benzimidazole derivatives | α-Glucosidase | Compound 22 | 8.15 ± 0.03 |
| 5-Bromo-2-aryl benzimidazole derivatives | Urease | Compound 8 | 10.57 ± 0.12 |
Proposed Experimental Workflows for Target Validation
To confirm the engagement of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide with its potential targets, the following experimental workflows are proposed.
Investigating STAT3 Pathway Inhibition
Caption: Workflow for validating STAT3 pathway inhibition.
General Enzyme Inhibition Screening
Caption: Workflow for screening for enzyme inhibition.
Detailed Experimental Protocols
Western Blot for Phospho-STAT3
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549) and allow them to adhere overnight. Treat cells with various concentrations of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
SH2 Domain Competition Binding Assay (e.g., SH2scan™)
This assay quantitatively measures the binding of a test compound to a panel of SH2 domains.[6][7]
-
Assay Principle: A competition-based assay where the test compound competes with a known, tagged ligand for binding to the SH2 domain.[6]
-
Procedure:
-
SH2 domain-tagged phage are incubated with the test compound.
-
The mixture is added to a multi-well plate coated with a ligand that binds to the SH2 domain.
-
After incubation, unbound phage are washed away.
-
The amount of bound phage is quantified, typically using qPCR.
-
-
Data Analysis: The reduction in bound phage in the presence of the test compound is used to calculate the binding affinity (Kd).
General Enzyme Inhibition Assay (Example: Kinase Assay)
-
Assay Components: Kinase, substrate (peptide or protein), ATP, and the test compound.
-
Procedure:
-
Incubate the kinase with the test compound at various concentrations.
-
Initiate the reaction by adding the substrate and ATP.
-
After a set incubation time, stop the reaction.
-
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Conclusion
While the precise molecular target of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide remains to be definitively identified, its structural components strongly suggest potential activity as an inhibitor of the STAT3 signaling pathway or as an enzyme inhibitor. The comparative data and experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate its target engagement and elucidate its mechanism of action. Further studies employing the outlined methodologies are crucial to unlocking the therapeutic potential of this compound.
References
- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Benchmarking N'-(5--Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide Against Known Antibacterial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antibacterial performance of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide against established antibacterial compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related sulfonohydrazide and acylhydrazone analogs to provide a relevant benchmark. The information presented herein is intended to guide future research and experimental design.
Comparative Performance Data
The antibacterial efficacy of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide analogs is presented below in comparison to standard antibiotics. The data is compiled from various in vitro studies and is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate greater potency.
| Compound/Analog | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Klebsiella pneumoniae (Gram-negative) | Reference |
| N'-(3,5-dibromo-2-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide | 5.88 µM | 23.30 µM | - | - | [1] |
| 3-bromo-N'-(5-bromo-2-hydroxy-3- methoxy- benzylidene)benzohydrazide | - | - | Poor Activity | Strong Activity | [2] |
| 5-bromo-N-propylthiophene-2-sulfonamide | - | - | - | 0.39 µg/mL | [3] |
| Streptomycin (Standard) | - | - | - | - | [4] |
| Penicillin (Standard) | - | - | - | Poor Activity | [2] |
| Ceftriaxone (Standard) | 3.52 µM | - | - | - |
Note: Direct MIC values for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide are not available in the cited literature. The data for the analogs suggests that compounds with the 5-bromo-2-hydroxybenzylidene moiety exhibit promising antibacterial activity, particularly against Gram-negative bacteria like Klebsiella pneumoniae.
Postulated Mechanism of Action: Inhibition of Folate Biosynthesis
Benzenesulfonohydrazide derivatives, like the topic compound, are structurally similar to p-aminobenzoic acid (PABA). It is hypothesized that they act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[5] This pathway is crucial for the synthesis of nucleotides and certain amino acids, and its disruption inhibits bacterial growth. Mammalian cells do not synthesize their own folic acid, making this pathway an attractive target for selective antibacterial agents.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antibacterial activity of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide.
Synthesis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
This protocol is based on the synthesis of similar hydrazone compounds.[2]
-
Materials: 5-bromo-2-hydroxybenzaldehyde, benzenesulfonohydrazide, Methanol.
-
Procedure:
-
Dissolve equimolar amounts of 5-bromo-2-hydroxybenzaldehyde and benzenesulfonohydrazide in methanol.
-
Stir the mixture at room temperature for 1-2 hours.
-
The resulting solid product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
The structure and purity of the compound should be confirmed by spectroscopic methods (e.g., NMR, IR) and elemental analysis.
-
Antibacterial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, Bacterial cultures (e.g., S. aureus, E. coli), Test compound, Standard antibiotics (e.g., Streptomycin), DMSO (solvent for the compound).
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive controls (bacteria in MHB without any compound) and negative controls (MHB only). Also, run a dilution series of a standard antibiotic.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Dihydropteroate Synthase (DHPS) Inhibition Assay
A more specific assay to confirm the mechanism of action.
-
Principle: This assay measures the enzymatic activity of DHPS, which catalyzes the condensation of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
General Procedure:
-
Recombinant DHPS enzyme is purified.
-
The enzyme is incubated with its substrates (PABA and DHPPP) in a suitable buffer system.
-
The reaction is carried out in the presence and absence of various concentrations of the test compound.
-
The product formation (dihydropteroate) is monitored, often using a coupled enzymatic reaction or chromatographic methods (e.g., HPLC).
-
The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
-
Conclusion and Future Directions
While direct experimental data for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide is currently lacking, the analysis of its structural analogs suggests a promising potential as an antibacterial agent, particularly against certain Gram-negative bacteria. The proposed mechanism of action, through the inhibition of the bacterial folate pathway, provides a solid rationale for its selective toxicity.
Future research should focus on:
-
Synthesis and in vitro antibacterial screening of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide against a broad panel of pathogenic bacteria to determine its MIC values.
-
Enzymatic assays to confirm its inhibitory activity against dihydropteroate synthase.
-
Structure-activity relationship (SAR) studies to optimize the antibacterial potency of this class of compounds.
-
In vivo efficacy and toxicity studies to evaluate its potential as a therapeutic agent.
This comparative guide serves as a foundational resource for researchers interested in the further development of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and related compounds as novel antibacterial drugs.
References
- 1. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide Activity: A Review of Available Data
A comprehensive search for published studies providing in vitro and in vivo experimental data for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide to establish a direct correlation of its activity has yielded no specific results. While the synthesis and crystallographic structure of this compound have been described, publicly available literature does not contain quantitative data on its biological activity, either in laboratory assays or in living organisms.
This guide, therefore, cannot provide a direct comparison of in vitro and in vivo performance for the specified compound. However, to provide context for researchers, scientists, and drug development professionals, this document will summarize the general biological potential of the broader classes of sulfonamides and hydrazones, to which N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide belongs. It will also present a generalized experimental workflow for screening such compounds.
General Biological Activity of Related Compounds
Compounds containing benzenesulfonohydrazide and Schiff base moieties (such as the benzylidene group) are of significant interest in medicinal chemistry.
-
Antimicrobial Activity: Sulfonamides were among the first antimicrobial agents discovered and function by inhibiting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[1] This mechanism makes them structural analogs of p-aminobenzoic acid (PABA) and allows them to competitively inhibit a key step in bacterial metabolism.[1] Various derivatives of sulfonamides are continually being investigated for their potential against multidrug-resistant bacterial strains.
-
Anticancer Activity: Hydrazone derivatives have been widely investigated for their potential as anticancer agents. Their mechanism of action can be diverse, including the induction of apoptosis and the inhibition of specific enzymes involved in cancer cell proliferation.
-
Other Potential Activities: Schiff base compounds, in general, are known for a wide range of pharmacological activities, including antibacterial and antitumor properties, which has spurred extensive research into their synthesis and biological evaluation.[2]
Experimental Protocols
While no specific experimental protocols for N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide activity were found, a representative synthesis protocol for a closely related compound, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, is available.
Synthesis of (E)-N′-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide [1]
-
To a refluxing solution of 5-bromosalicylaldehyde (2 mmol) in 50 ml of ethanol, p-tosylhydrazine (2 mmol) is added.
-
The mixture is stirred for 2 hours.
-
After cooling, the resulting colorless crystalline solid is isolated by filtration.
-
The solid is washed with cold ethanol.
-
The final product is recrystallized from an ethanol solution.
Generalized Experimental Workflow
For a novel compound like N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, a typical screening workflow to determine its biological activity and potential for in vitro-in vivo correlation would follow a logical progression from initial laboratory tests to more complex biological systems.
References
Safety Operating Guide
Personal protective equipment for handling N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. The following procedures are based on the known hazards of its precursors, 5-Bromosalicylaldehyde and Benzenesulfonyl hydrazide, and general best practices for handling hydrazone compounds.
Personal Protective Equipment (PPE)
When handling N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against dust particles and splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and disposed of properly after handling the compound. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn at all times to protect against chemical splashes and contamination of personal clothing. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment when working with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
